Eicosyl hexacosanoate
Description
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Structure
2D Structure
Properties
CAS No. |
121877-83-6 |
|---|---|
Molecular Formula |
C46H92O2 |
Molecular Weight |
677.2 g/mol |
IUPAC Name |
icosyl hexacosanoate |
InChI |
InChI=1S/C46H92O2/c1-3-5-7-9-11-13-15-17-19-21-23-24-25-26-27-28-30-32-34-36-38-40-42-44-46(47)48-45-43-41-39-37-35-33-31-29-22-20-18-16-14-12-10-8-6-4-2/h3-45H2,1-2H3 |
InChI Key |
QUULGYZOHAYXQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Natural Occurrence of Eicosyl Hexacosanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural sources of eicosyl hexacosanoate, a long-chain wax ester. While direct sources of this specific ester are not widely documented, this guide synthesizes available scientific literature to pinpoint its presence in plant cuticular waxes and discusses related natural waxes where its precursor molecules are found. Detailed experimental protocols for the extraction and analysis of such compounds are provided, alongside diagrams illustrating the biosynthetic pathways and analytical workflows.
Natural Sources of this compound
The primary identified natural source of this compound is the cuticular wax of green tobacco leaf (Nicotiana tabacum) . A comprehensive analysis of the surface lipids of this plant has led to the successful isolation and identification of n-eicosyl n-hexacosanoate among a complex mixture of 170 individual wax esters.[1][2]
While not directly identified as containing this compound, other natural waxes are rich in its constituent molecules: eicosanol (a C20 fatty alcohol) and hexacosanoic acid (a C26 fatty acid) . The presence of these precursors suggests the potential for the natural formation of their corresponding ester. Notable examples include:
-
Carnauba Wax: Derived from the leaves of the Brazilian palm tree (Copernicia prunifera), carnauba wax is a complex mixture of esters, free alcohols, and fatty acids. Analyses have identified fatty acids with chain lengths from C18 to C30 and fatty alcohols, including eicosanol.
-
Beeswax: Secreted by honeybees, beeswax also contains a variety of long-chain fatty acids and alcohols.
The co-occurrence of eicosanol and hexacosanoic acid in these natural matrices makes them plausible, though unconfirmed, sources of this compound.
Quantitative Data on Wax Composition
| Natural Source | Major Components | Relevant Precursors of this compound | Reference |
| Green Tobacco Leaf (Nicotiana tabacum) | Complex mixture of hydrocarbons, fatty alcohols, and wax esters. The wax ester fraction constitutes a significant portion of the cuticular wax. | n-Eicosyl n-hexacosanoate (identified); Eicosanol and Hexacosanoic acid are biosynthetically present. | [1][2] |
| Carnauba Wax (Copernicia prunifera) | Aliphatic esters (38-40%), diesters of fatty acids (30-34%), fatty alcohols (10-12%), and free fatty acids. | Eicosanol (C20 alcohol) and fatty acids up to C30, including Hexacosanoic acid (C26 acid) . | |
| Beeswax | Fatty acid esters (~65%), hydrocarbons (~23%), free fatty acids (~12%), and free alcohols (~1%). | Contains a wide range of long-chain fatty acids and alcohols, which can include the precursors to this compound. |
Biosynthesis of this compound in Plants
The formation of this compound in plants is a multi-step process integrated within the broader pathway of very-long-chain fatty acid (VLCFA) and cuticular wax biosynthesis. This process occurs primarily in the endoplasmic reticulum of epidermal cells.
The following diagram illustrates the key steps leading to the synthesis of wax esters like this compound.
Caption: Biosynthesis of very-long-chain fatty acids and wax esters in plants.
Experimental Protocols
The following is a detailed methodology for the extraction, isolation, and identification of wax esters from plant cuticular waxes, adapted from the procedures used for the analysis of tobacco leaf waxes.[1][2]
Extraction of Cuticular Waxes
-
Plant Material: Collect fresh, young green leaves.
-
Solvent Extraction: Immerse the leaves in dichloromethane for 30-60 seconds to dissolve the epicuticular waxes without extracting significant amounts of internal lipids.
-
Filtration and Concentration: Filter the solvent to remove plant debris. Concentrate the extract using a rotary evaporator at a temperature below 40°C to avoid thermal degradation of the wax components.
Isolation of the Wax Ester Fraction
-
Liquid-Liquid Partitioning: Partition the crude wax extract between hexane and 80% aqueous methanol to separate the nonpolar lipids (including wax esters) from more polar compounds. The wax esters will preferentially partition into the hexane phase.
-
Column Chromatography:
-
Prepare a silica gel chromatography column.
-
Apply the concentrated hexane fraction to the column.
-
Elute with a gradient of solvents of increasing polarity. A typical gradient might start with hexane to elute hydrocarbons, followed by a mixture of hexane and dichloromethane (e.g., 95:5 v/v) to elute the wax ester fraction.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing wax esters.
-
-
Gel Permeation Chromatography (Optional): For further purification, the wax ester fraction can be subjected to gel permeation chromatography on a lipophilic gel matrix (e.g., Sephadex LH-20) using chloroform as the eluent.
Analysis and Identification by GC-MS
-
Instrumentation: A high-temperature capillary gas chromatograph coupled to a mass spectrometer (GC-MS) is required.
-
GC Column: A nonpolar or semi-polar capillary column suitable for high-temperature analysis (e.g., DB-1HT, DB-5HT) is recommended.
-
GC Conditions:
-
Injector Temperature: 320-350°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at 15°C/minute.
-
Ramp 2: Increase to 320°C at 5°C/minute, hold for 10-20 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 800.
-
Ion Source Temperature: 230-250°C.
-
-
Identification: Identification of this compound is based on its retention time and the fragmentation pattern in the mass spectrum. The molecular ion (M+) and characteristic fragment ions corresponding to the fatty acid and fatty alcohol moieties are used for confirmation.
Experimental Workflow
The following diagram outlines the general workflow for the extraction and analysis of natural wax esters.
Caption: Generalized workflow for the analysis of natural wax esters.
References
"physical and chemical properties of eicosyl hexacosanoate"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eicosyl hexacosanoate is a long-chain wax ester composed of a C20 fatty alcohol (eicosanol) and a C26 fatty acid (hexacosanoic acid). While specific experimental data for this compound is limited in publicly accessible literature, this guide provides a comprehensive overview of its predicted physical and chemical properties, likely biological roles, and standardized experimental protocols for its synthesis and analysis. The information presented is based on the established characteristics of analogous long-chain wax esters and predictive methodologies, offering a valuable resource for researchers in drug development and materials science.
Physicochemical Properties
Table 1: Deduced and Predicted Physicochemical Properties of this compound
| Property | Value (Predicted or Deduced) | Notes |
| Molecular Formula | C46H92O2 | Deduced from the combination of eicosanol (C20H42O) and hexacosanoic acid (C26H52O2). |
| Molecular Weight | 677.2 g/mol | Calculated based on the molecular formula. |
| Melting Point | High (estimated > 70 °C) | Long-chain saturated esters are typically waxy solids with high melting points. The exact value would require experimental determination. |
| Boiling Point | Very High (estimated > 500 °C) | Due to its high molecular weight and van der Waals forces, the boiling point is expected to be very high and likely to result in decomposition under atmospheric pressure. |
| Density | ~0.85 - 0.95 g/cm³ | Predicted based on the densities of other long-chain wax esters. |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents. | Expected to be soluble in solvents like hexane, chloroform, and ethers due to its long, nonpolar alkyl chains. |
| Physical State at STP | Waxy Solid | Consistent with the properties of other high molecular weight wax esters. |
Chemical Properties and Spectroscopic Analysis
This compound, as a long-chain ester, is relatively chemically inert. It can undergo hydrolysis under acidic or basic conditions to yield eicosanol and hexacosanoic acid.
Spectroscopic Analysis:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic ester peaks. A strong carbonyl (C=O) stretching vibration should appear around 1735-1750 cm⁻¹, and C-O stretching vibrations will be present in the 1000-1300 cm⁻¹ region.[1][2][3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will be dominated by a large signal from the methylene (-CH₂-) protons of the long alkyl chains. A triplet corresponding to the -CH₂- group adjacent to the ester oxygen (from the alcohol) would be expected around 4.05 ppm, and a triplet for the -CH₂- group adjacent to the carbonyl group (from the acid) would appear around 2.2 ppm. The terminal methyl (-CH₃) groups will appear as triplets at approximately 0.88 ppm.
-
¹³C NMR: The carbon NMR spectrum will show a peak for the carbonyl carbon around 174 ppm. The carbons of the -CH₂-O- and -CH₂-C=O groups will have distinct chemical shifts, while the numerous methylene carbons of the long chains will appear in a cluster.
-
-
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) can be used for the analysis of this compound.[5][6][7][8] Electron ionization (EI) would likely lead to fragmentation, with characteristic ions resulting from cleavage at the ester linkage.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of wax esters is the Fischer esterification of a fatty acid and a fatty alcohol.[9][10][11][12][13]
Protocol: Fischer Esterification
-
Reactants: Combine equimolar amounts of hexacosanoic acid and eicosanol in a round-bottom flask.
-
Solvent: Add a nonpolar solvent, such as toluene, to facilitate the reaction and allow for azeotropic removal of water.
-
Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reaction Setup: Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Reaction: Heat the mixture to reflux. The water produced during the reaction will be removed azeotropically with the toluene and collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.
-
Work-up: Once the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Caption: Fischer Esterification Workflow for this compound Synthesis.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like wax esters.[5][6][7][8]
Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the purified this compound in a suitable volatile organic solvent (e.g., hexane or chloroform).
-
Injection: Inject a small volume of the sample solution into the GC inlet.
-
Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a heated capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.
-
Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented.
-
Detection and Analysis: The mass-to-charge ratio of the fragments is measured, and the resulting mass spectrum is used to identify the compound by comparing it to a spectral library or by interpreting the fragmentation pattern.
Caption: General Workflow for GC-MS Analysis of this compound.
Biological and Industrial Relevance
While the specific biological role of this compound is not well-documented, the functions of wax esters in general provide a strong indication of its likely importance.
-
Biological Functions: Wax esters are major components of the sebum in mammals, contributing to the lubrication and waterproofing of the skin and hair.[14][15] They are also found in the protective coatings of plants and insects, preventing water loss and protecting against environmental stressors.[14][16][17][18][19][20] In some marine organisms, wax esters serve as a primary form of energy storage.[14][15][19]
-
Industrial Applications: Due to their lubricating, emollient, and hydrophobic properties, wax esters are widely used in the cosmetics, pharmaceutical, and food industries.[21][22] They can be found in products such as creams, lotions, and lubricants. Long-chain esters are also being investigated for their potential use as phase-change materials for thermal energy storage and in drug delivery systems.[23][24]
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. rockymountainlabs.com [rockymountainlabs.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Ester - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Khan Academy [khanacademy.org]
- 13. youtube.com [youtube.com]
- 14. lipotype.com [lipotype.com]
- 15. Mammalian Wax Biosynthesis: II. EXPRESSION CLONING OF WAX SYNTHASE cDNAs ENCODING A MEMBER OF THE ACYLTRANSFERASE ENZYME FAMILY - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Wax - Wikipedia [en.wikipedia.org]
- 18. Wax in Biochemistry: Structure, Function, and Comparison to Fats - Creative Proteomics [creative-proteomics.com]
- 19. Lipid - Waxes, Fatty Acids, Esters | Britannica [britannica.com]
- 20. Biochemistry, Lipids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. labinsights.nl [labinsights.nl]
- 22. cymitquimica.com [cymitquimica.com]
- 23. mdpi.com [mdpi.com]
- 24. Penetration Enhancers [myskinrecipes.com]
An In-depth Technical Guide to Eicosyl Hexacosanoate and its Analogue, Eicosanyl Docosanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosyl hexacosanoate is a long-chain wax ester that, despite its straightforward structure, is not extensively documented in scientific literature, making its CAS number and specific experimental data largely unavailable. This technical guide addresses this information gap by focusing on a closely related and well-characterized analogue: eicosanyl docosanoate. This document provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of long-chain wax esters, using eicosanyl docosanoate as a primary example. The information presented is intended to support research and development activities in fields such as drug delivery, formulation science, and materials science.
Chemical Structure and Identification
The fundamental structure of a wax ester consists of a long-chain fatty acid linked to a long-chain fatty alcohol. For the target compound, this compound, this would involve hexacosanoic acid (a 26-carbon fatty acid) and eicosanol (a 20-carbon fatty alcohol).
This compound Structure:
Due to the scarcity of data for this compound, this guide will utilize eicosanyl docosanoate (CAS Number: 42233-14-7 ) as a representative analogue.[1] This wax ester is composed of docosanoic acid (behenic acid) and eicosanol.
Eicosanyl Docosanoate Structure:
Physicochemical Properties of Eicosanyl Docosanoate
The following table summarizes key physicochemical properties of eicosanyl docosanoate, providing essential data for computational modeling, formulation development, and safety assessments.
| Property | Value | Unit | Source |
| Molecular Formula | C42H84O2 | Cheméo[2], NIST WebBook[1] | |
| Molecular Weight | 621.12 | g/mol | Cheméo[2], PubChem[3] |
| CAS Number | 42233-14-7 | Cheméo[2], NIST WebBook[1] | |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 68.84 | kJ/mol | Cheméo (Joback Calculated)[2] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -1155.01 | kJ/mol | Cheméo (Joback Calculated)[2] |
| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 107.32 | kJ/mol | Cheméo (Joback Calculated)[2] |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 118.24 | kJ/mol | Cheméo (Joback Calculated)[2] |
| Log10 of Water Solubility (log10WS) | -16.27 | Cheméo (Crippen Calculated)[2] | |
| Octanol/Water Partition Coefficient (logPoct/wat) | 15.393 | Cheméo (Crippen Calculated)[2] | |
| McGowan's Characteristic Volume (McVol) | 610.080 | ml/mol | Cheméo (McGowan Calculated)[2] |
Synthesis of Long-Chain Wax Esters: A General Protocol
Long-chain wax esters such as this compound and eicosanyl docosanoate are typically synthesized via Fischer esterification. This method involves the acid-catalyzed reaction between a long-chain carboxylic acid and a long-chain alcohol.
Experimental Protocol: Fischer Esterification
This protocol provides a general methodology for the synthesis of a long-chain wax ester, which can be adapted for this compound by using hexacosanoic acid and eicosanol as starting materials.
1. Materials:
-
Long-chain carboxylic acid (e.g., docosanoic acid)
-
Long-chain fatty alcohol (e.g., eicosanol)
-
Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)
-
Anhydrous toluene (or other suitable solvent to facilitate azeotropic removal of water)
-
Sodium bicarbonate (5% aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., hexane, diethyl ether)
2. Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the long-chain carboxylic acid (1.0 eq), the long-chain fatty alcohol (1.2 eq), and a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid (e.g., 0.02 eq of concentrated sulfuric acid).
-
Heat the reaction mixture to reflux. The water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude wax ester.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetone) or by column chromatography on silica gel.
3. Characterization:
-
Melting Point: Determine the melting point of the purified wax ester.
-
Spectroscopy:
-
FTIR: Look for the characteristic ester carbonyl (C=O) stretch around 1740 cm⁻¹.
-
¹H NMR: Identify the triplet corresponding to the protons on the carbon adjacent to the ester oxygen (-O-CH₂-) at approximately 4.0 ppm.
-
¹³C NMR: Observe the carbonyl carbon resonance around 174 ppm and the carbon of the ester-linked methylene group (-O-C H₂-) around 64 ppm.
-
Mass Spectrometry: Determine the molecular weight and fragmentation pattern of the ester.
-
Workflow for Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of a long-chain wax ester via Fischer esterification.
Caption: Fischer Esterification Workflow.
Applications in Drug Delivery and Formulation
Long-chain wax esters are of significant interest to the pharmaceutical and cosmetic industries due to their physicochemical properties. They are hydrophobic, solid at room temperature, and generally regarded as safe for topical application.[3] These characteristics make them suitable for a variety of applications, including as formulation excipients in creams, lotions, and ointments, and as components of advanced drug delivery systems.
Logical Workflow for Formulation Development
The following diagram outlines the logical steps involved in the development of a topical formulation incorporating a long-chain wax ester.
Caption: Topical Formulation Workflow.
Conclusion
While specific data for this compound remains elusive, the study of its close analogue, eicosanyl docosanoate, provides a robust framework for understanding the properties, synthesis, and applications of this class of long-chain wax esters. The provided data and protocols offer a solid foundation for researchers and drug development professionals to explore the potential of these molecules in various scientific and industrial applications. Further research into the synthesis and characterization of a broader range of these esters will undoubtedly open new avenues for innovation.
References
An In-depth Technical Guide to the Solubility of Eicosyl Hexacosanoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Eicosyl Hexacosanoate and its Solubility
This compound (C46H92O2) is a wax ester composed of eicosanol (a C20 fatty alcohol) and hexacosanoic acid (a C26 fatty acid). Like other wax esters, it is a nonpolar, lipophilic molecule.[1] This inherent low polarity governs its solubility behavior, making it generally soluble in nonpolar organic solvents and insoluble in polar solvents like water.[2][3] The dissolution of such large molecules is an endothermic process, meaning that solubility is expected to increase significantly with a rise in temperature.
The solubility of wax esters is a critical parameter in various applications, including:
-
Drug Delivery: As a lipid-based excipient for formulating poorly water-soluble active pharmaceutical ingredients (APIs).
-
Cosmetics and Personal Care: In the formulation of creams, lotions, and ointments, where it can act as an emollient and viscosity modifier.
-
Industrial Applications: As a component in lubricants, coatings, and polishes.
Qualitative Solubility Profile of this compound
Based on the general principles of "like dissolves like" and the properties of long-chain wax esters, the expected solubility of this compound in common organic solvents is summarized below.
Table 1: Estimated Qualitative Solubility of this compound in a Range of Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High | Similar nonpolar nature allows for effective van der Waals interactions. |
| Nonpolar Aromatic | Toluene, Benzene, Xylene | High | Aromatic rings can induce dipoles and interact favorably with the long hydrocarbon chains.[1] |
| Chlorinated Solvents | Chloroform, Dichloromethane | High | These solvents have sufficient nonpolar character to dissolve long-chain lipids.[2] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are relatively nonpolar and can solvate the ester group to some extent. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low to Moderate | While polar, the presence of alkyl groups allows for some interaction. Solubility is expected to be limited, especially at lower temperatures. |
| Esters | Ethyl Acetate | Moderate | The ester functional group can interact with the ester group of this compound. |
| Alcohols | Ethanol, Methanol, Isopropanol | Very Low to Insoluble | The high polarity and hydrogen-bonding network of alcohols do not favorably interact with the long, nonpolar hydrocarbon chains. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Insoluble | The high polarity of these solvents makes them poor solvents for nonpolar compounds. |
| Water | Insoluble | The high polarity and strong hydrogen-bonding network of water preclude the dissolution of nonpolar wax esters.[2][3] |
Experimental Protocol for Determining this compound Solubility
The following section outlines a detailed gravimetric method for determining the solubility of this compound in an organic solvent at a specific temperature. This method is robust, reliable, and does not require highly specialized equipment.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to ±0.0001 g)
-
Temperature-controlled water bath or incubator
-
Vials with screw caps (e.g., 20 mL scintillation vials)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, solvent-compatible)
-
Pre-weighed evaporation dishes or aluminum pans
-
Drying oven or vacuum desiccator
-
Vortex mixer and magnetic stirrer with stir bars
3.2. Experimental Workflow
The overall workflow for the gravimetric determination of solubility is depicted in the following diagram.
Caption: A flowchart illustrating the key steps in the gravimetric determination of solubility.
3.3. Detailed Procedure
-
Preparation of the Solid-Solvent Mixture:
-
Accurately weigh an excess amount of this compound into a vial. The exact amount is not critical, but enough solid must be present to ensure saturation and leave some undissolved material after equilibration.
-
Pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into the vial.
-
-
Equilibration:
-
Securely cap the vial and place it in a temperature-controlled water bath or incubator set to the desired temperature.
-
Agitate the mixture using a vortex mixer or magnetic stirrer to facilitate dissolution.
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The system has reached equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Separation of Undissolved Solute:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette. To avoid precipitation of the solute due to temperature changes, this step should be performed quickly.
-
Filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed evaporation dish. The filter will remove any remaining undissolved microcrystals.
-
-
Quantification of Dissolved Solute:
-
Place the evaporation dish containing the filtered saturated solution in a drying oven at a temperature slightly above the boiling point of the solvent, or in a vacuum desiccator, until the solvent has completely evaporated.
-
Once all the solvent has been removed, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the evaporation dish containing the dried solute on an analytical balance.
-
3.4. Calculation of Solubility
The solubility can be calculated using the following formula:
Solubility (g/L) = (Mass of dish with dried solute - Mass of empty dish) / Volume of filtered supernatant
3.5. Data Presentation
The experimentally determined solubility data should be presented in a clear and organized manner.
Table 2: Example of a Data Table for this compound Solubility in Toluene
| Temperature (°C) | Mass of Solute (g) | Volume of Supernatant (mL) | Solubility (g/L) |
| 25 | Experimental Value | 5.0 | Calculated Value |
| 40 | Experimental Value | 5.0 | Calculated Value |
| 60 | Experimental Value | 5.0 | Calculated Value |
Logical Relationship for Solvent Selection
The choice of solvent is a critical first step in any solubility study. The following diagram illustrates the logical process for selecting appropriate solvents for testing the solubility of a nonpolar compound like this compound.
Caption: A decision tree for the rational selection of solvents for solubility testing of nonpolar compounds.
Conclusion
While specific, publicly available quantitative data on the solubility of this compound in organic solvents is scarce, its chemical structure strongly suggests high solubility in nonpolar solvents and poor solubility in polar solvents. The provided experimental protocol offers a reliable method for researchers to determine the precise solubility of this wax ester in solvents relevant to their work. The systematic approach to solvent selection and the detailed experimental procedure will enable the generation of high-quality data crucial for formulation development, scientific research, and various industrial applications.
References
Mass Spectrometry of Eicosyl Hexacosanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mass spectrometric analysis of eicosyl hexacosanoate, a very-long-chain wax ester. The document details the expected fragmentation patterns under electron ionization, outlines a comprehensive experimental protocol for its analysis using gas chromatography-mass spectrometry (GC-MS), and presents the anticipated mass spectral data in a structured format. This guide is intended to serve as a valuable resource for researchers in lipidomics, natural product chemistry, and drug development who are working with or may encounter very-long-chain wax esters.
Introduction
This compound (C46H92O2) is a wax ester composed of a C20 fatty alcohol (eicosanol) and a C26 fatty acid (hexacosanoic acid). Wax esters are a class of neutral lipids that serve various biological functions, including energy storage and providing protective coatings. The analysis of very-long-chain wax esters such as this compound can be challenging due to their low volatility and high molecular weight. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of these compounds.[1] This guide focuses on the electron ionization mass spectrometry (EI-MS) of this compound.
Fragmentation Pathway of this compound
Under electron ionization, this compound is expected to undergo characteristic fragmentation, primarily centered around the ester linkage. The key fragmentation events are alpha-cleavage and McLafferty rearrangement, leading to the formation of specific diagnostic ions.
The most prominent fragmentation pathway involves the formation of an acylium ion derived from the hexacosanoic acid moiety. Another significant fragmentation route leads to ions containing the eicosyl alcohol portion. The general fragmentation patterns for straight-chain saturated wax esters are well-established and allow for the determination of the molecular weight and the respective lengths of the fatty acid and fatty alcohol chains.[1]
Expected Mass Spectrum Data
The electron ionization mass spectrum of this compound is predicted to show several characteristic ions. The table below summarizes the expected prominent ions, their mass-to-charge ratio (m/z), and their proposed structures.
| m/z | Proposed Ion | Formula | Notes |
| 676 | Molecular Ion [M]+• | [C46H92O2]+• | Expected to be of very low abundance or absent. |
| 411 | [M - C19H39]+ | [C27H55O2]+ | Resulting from the loss of an alkyl radical from the alcohol moiety. |
| 397 | Protonated Hexacosanoic Acid | [C26H53O2]+ | Formed via a McLafferty rearrangement. A key diagnostic ion for the acid portion.[2] |
| 395 | Acylium Ion | [C26H51O]+ | A major diagnostic ion corresponding to the fatty acid moiety.[1][2] |
| 280 | Alkene from Eicosanol | [C20H40]+• | Formed from the alcohol moiety. |
Experimental Protocol for GC-MS Analysis
The following protocol is a recommended starting point for the analysis of this compound and other very-long-chain wax esters. Optimization may be required based on the specific instrumentation and sample matrix.
4.1. Sample Preparation
-
Extraction: If this compound is part of a complex mixture, a lipid extraction should be performed. A modified Folch or Bligh-Dyer extraction is suitable.
-
Derivatization: For very-long-chain wax esters, derivatization is generally not required for GC-MS analysis.
-
Dissolution: Dissolve the dried extract or pure compound in a suitable solvent such as hexane or chloroform at a concentration of approximately 1 mg/mL.
4.2. Gas Chromatography (GC) Conditions
-
Injector: Splitless injection at 340 °C.
-
Column: A high-temperature capillary column, such as a 30 m x 0.25 mm i.d., 0.25 µm film thickness, coated with a phenyl-methylpolysiloxane phase (e.g., HP-5MS or equivalent), is recommended for the analysis of high molecular weight compounds.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[1]
-
Oven Temperature Program:
4.3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 50-800.
-
Temperatures:
Data Analysis and Interpretation
The acquired total ion chromatogram (TIC) will show a peak corresponding to this compound at a specific retention time. The mass spectrum of this peak should be extracted and compared with the expected fragmentation pattern detailed in Section 3 and Table 1. The presence of the key diagnostic ions, particularly the acylium ion (m/z 395) and the protonated acid (m/z 397), will confirm the identity of the fatty acid moiety. The ions related to the alcohol portion will corroborate the full structure.
Conclusion
The mass spectrometric analysis of this compound, while challenging due to its high molecular weight, can be successfully achieved using high-temperature GC-MS with electron ionization. Understanding the characteristic fragmentation pathways is crucial for the accurate identification of this and other very-long-chain wax esters. The experimental protocol and expected spectral data provided in this guide offer a solid foundation for researchers and scientists working with these molecules.
References
Eicosyl Hexacosanoate: A Spectroscopic and Methodological Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for eicosyl hexacosanoate, a long-chain wax ester. Included are predicted ¹H and ¹³C NMR data, detailed experimental protocols for its synthesis and analysis, and an exploration of its applications in drug development. This document is intended to serve as a valuable resource for researchers and professionals working with long-chain lipids and their applications in the pharmaceutical sciences.
Introduction to this compound
This compound is a wax ester composed of eicosanol (a 20-carbon fatty alcohol) and hexacosanoic acid (a 26-carbon fatty acid). As a member of the wax ester class, it possesses properties that make it of interest in various industrial applications, including cosmetics and pharmaceuticals.[1][2] In the pharmaceutical industry, wax esters are utilized for their biocompatibility and hydrophobic nature, making them suitable as components in drug delivery systems, such as in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) for controlled drug release.[3][4]
Predicted NMR Spectroscopy Data
Due to the scarcity of publicly available experimental NMR data for this compound, this section provides predicted ¹H and ¹³C NMR data based on established chemical shift values for analogous long-chain esters and lipids.[5][6] These predictions offer a reliable reference for the identification and structural confirmation of the compound.
Predicted ¹H NMR Data
The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the protons in the fatty acid and fatty alcohol chains. The chemical shifts are influenced by the proximity of protons to the ester functional group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.05 | t | 2H | -O-CH₂ -CH₂- (from eicosanol) |
| ~2.28 | t | 2H | -CH₂ -COO- (from hexacosanoic acid) |
| ~1.62 | quintet | 4H | -O-CH₂-CH₂ - and -CH₂-CH₂ -COO- |
| ~1.25 | s (br) | 76H | -(CH₂ )n- (bulk methylene protons) |
| ~0.88 | t | 6H | -CH₃ (terminal methyl groups) |
Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a CDCl₃ solvent. 't' denotes a triplet, 'quintet' a five-line multiplet, and 's (br)' a broad singlet.
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum provides complementary information, with characteristic signals for the carbonyl carbon of the ester and the carbons adjacent to the oxygen atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Assignment |
| ~173.9 | C =O (Ester carbonyl) |
| ~64.4 | -O-CH₂ - |
| ~34.4 | -CH₂ -COO- |
| ~31.9 | -(CH₂ )n- (bulk methylene carbons) |
| ~29.7 | -(CH₂ )n- (bulk methylene carbons) |
| ~29.3 | -(CH₂ )n- (bulk methylene carbons) |
| ~28.5 | -O-CH₂-CH₂ - |
| ~25.9 | -CH₂-CH₂ -COO- |
| ~22.7 | -CH₂ -CH₃ |
| ~14.1 | -CH₃ |
Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a CDCl₃ solvent.
Experimental Protocols
This section outlines the methodologies for the synthesis of this compound and its subsequent NMR analysis.
Synthesis of this compound via Fischer Esterification
This compound can be synthesized through the Fischer esterification of hexacosanoic acid with eicosanol, using an acid catalyst.[7]
Materials:
-
Hexacosanoic acid
-
Eicosanol
-
Toluene (or other suitable solvent)
-
Sulfuric acid (or other acid catalyst, e.g., p-toluenesulfonic acid)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
In a round-bottom flask, dissolve hexacosanoic acid and a slight molar excess of eicosanol in toluene.
-
Add a catalytic amount of sulfuric acid to the mixture.
-
Fit the flask with a Dean-Stark apparatus and a condenser and reflux the mixture. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap.
-
Once the reaction is complete (typically after several hours, as monitored by thin-layer chromatography), allow the mixture to cool to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the pure this compound.
-
Confirm the purity and identity of the product using NMR spectroscopy.
NMR Sample Preparation and Analysis
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
Pipette
-
Cotton wool (for filtering, if necessary)
Procedure:
-
Weigh approximately 20-30 mg of purified this compound for ¹³C NMR (a smaller amount, around 5-10 mg, is sufficient for ¹H NMR) and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to dissolve the sample.
-
If the solution contains any particulate matter, filter it through a small plug of cotton wool in a Pasteur pipette directly into a clean NMR tube.
-
Cap the NMR tube and carefully place it in the NMR spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, particularly for the ¹³C spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Synthesis and NMR analysis workflow.
Logical Relationship of NMR Signals
The following diagram illustrates the logical relationship between the key structural features of this compound and their expected NMR signals.
Caption: NMR signal correlation to structure.
References
- 1. labinsights.nl [labinsights.nl]
- 2. Wax ester - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Wax-based delivery systems: Preparation, characterization, and food applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1H and 13C solution- and solid-state NMR investigation into wax products from the Fischer-Tropsch process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Eicosyl Hexacosanoate: A Technical Guide to Potential Industrial Applications
Introduction to Eicosyl Hexacosanoate
This compound is a wax ester, a class of organic compounds characterized by a long-chain fatty acid linked to a long-chain fatty alcohol. Its chemical structure suggests properties typical of waxes: high molecular weight, low volatility, and a solid state at room temperature. These characteristics are foundational to its potential industrial utility.
Chemical and Physical Properties
A summary of the known and predicted properties of this compound is presented in Table 1. As a long-chain ester, it is expected to be a non-polar substance with low water solubility and a relatively high melting point.[1][2][3]
| Property | Value | Source |
| Molecular Formula | C₄₆H₉₂O₂ | PubChem |
| Molecular Weight | 677.2 g/mol | PubChem |
| Synonyms | Eicosyl cerotate | PubChem |
| Predicted Physical State | Waxy Solid | Inferred |
| Predicted Solubility | Insoluble in water; Soluble in non-polar organic solvents | [2][4] |
| Predicted Melting Point | High | [1] |
| Predicted Polarity | Low | [1][5] |
Potential Industrial Applications
Based on the properties of similar long-chain esters and synthetic waxes, this compound could have applications across several industries.[4][6]
Cosmetics and Personal Care
In cosmetic formulations, synthetic waxes are valued for their ability to provide structure, stability, and emollience.[7] this compound could potentially serve as:
-
Thickening Agent: To increase the viscosity of creams and lotions.
-
Emulsion Stabilizer: To prevent the separation of oil and water phases in formulations.[7]
-
Occlusive Agent: To form a protective barrier on the skin, reducing moisture loss.[7]
-
Structuring Agent: In stick products like lipsticks and balms to provide hardness and shape.
Pharmaceutical and Drug Delivery
The inert and lipophilic nature of wax esters makes them suitable for various pharmaceutical applications.[8][9] Potential uses for this compound include:
-
Excipient in Solid Dosage Forms: As a lubricant or binder in tablet manufacturing.
-
Matrix for Controlled-Release Formulations: To encapsulate active pharmaceutical ingredients (APIs) and control their release rate.
-
Component of Topical Ointments and Creams: As a base that can enhance the skin permeation of certain drugs.
Industrial and Specialty Chemicals
The physical properties of waxes are leveraged in a wide range of industrial products.[4][6][10] this compound could be explored for use as:
-
Component in Polishes and Coatings: To provide gloss, protection, and water resistance for automotive, furniture, and floor polishes.[4]
-
Lubricant and Release Agent: In plastic and rubber manufacturing to reduce friction and prevent sticking to molds.[4]
-
Additive in Inks and Toners: To improve scuff resistance and modify surface properties.
-
Waterproofing Agent: For textiles and paper products.[6]
Hypothetical Experimental Protocols
To validate these potential applications, a systematic experimental approach is necessary. The following are proposed methodologies for key characterization and performance assessments.
Protocol for Evaluating Thickening Properties in a Cosmetic Emulsion
-
Preparation of a Base Emulsion: A standard oil-in-water (o/w) emulsion is prepared using a fixed ratio of a common oil (e.g., mineral oil), a non-ionic emulsifier (e.g., polysorbate 80), and deionized water.
-
Incorporation of this compound: Varying concentrations of this compound (e.g., 1%, 2.5%, 5% w/w) are added to the oil phase of the emulsion and heated until fully melted and dispersed.
-
Homogenization: The oil and water phases are combined and homogenized using a high-shear mixer at a controlled speed and time to form the final emulsions.
-
Viscosity Measurement: The viscosity of each formulation is measured at a controlled temperature using a rotational viscometer.
-
Stability Testing: The emulsions are subjected to accelerated stability testing, including centrifugation and freeze-thaw cycles, to assess their physical stability.
Protocol for Assessing Controlled-Release Properties
-
Preparation of a Model Drug Matrix: A model active pharmaceutical ingredient (API) is dispersed within molten this compound at different drug-to-wax ratios.
-
Formation of Solid Dosage Forms: The molten mixture is cooled and formed into tablets or pellets of a uniform size and weight.
-
Dissolution Testing: The dosage forms are placed in a dissolution apparatus containing a suitable dissolution medium (e.g., simulated gastric fluid).
-
API Quantification: Samples of the dissolution medium are withdrawn at regular intervals, and the concentration of the released API is quantified using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: The cumulative percentage of drug released over time is plotted to determine the release kinetics.
Visualizing Research and Development Workflows
The following diagrams illustrate logical workflows for the investigation and application of this compound.
Figure 1: A generalized workflow for the research and development of this compound.
Figure 2: A focused experimental workflow for evaluating this compound in cosmetic applications.
Conclusion and Future Directions
While specific data on this compound is scarce, its chemical nature as a long-chain wax ester strongly suggests its potential utility in the cosmetics, pharmaceuticals, and specialty chemicals industries. The proposed applications and experimental frameworks in this guide offer a roadmap for future research. Further investigation is warranted to fully characterize its properties and validate its performance in these potential roles. Key areas for future study include detailed toxicological assessments to ensure safety for cosmetic and pharmaceutical use, as well as process optimization for its synthesis to ensure commercial viability.
References
- 1. Ester - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Wax - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Activated Esters [myskinrecipes.com]
- 10. Honeywell Products: Solving Critical Industry Challenges [honeywell.com]
Eicosyl Hexacosanoate: An Obscure Long-Chain Wax Ester
Initial research into the discovery and history of eicosyl hexacosanoate, a long-chain wax ester, has revealed a significant lack of specific scientific literature and data. This particular ester, formed from eicosanol (a 20-carbon alcohol) and hexacosanoic acid (a 26-carbon fatty acid), appears to be a niche and likely understudied chemical compound.
While general information on the class of molecules to which this compound belongs—wax esters—is readily available, detailed information regarding its specific discovery, natural occurrence, synthesis, and biological functions is not present in the currently accessible scientific databases and literature.
Wax esters are naturally occurring lipids found in a variety of organisms, serving as protective coatings on leaves and fruits of plants, in the cuticles of insects, and as energy storage molecules in some marine organisms. They are typically composed of long-chain fatty acids esterified to long-chain alcohols.
For context, related long-chain wax esters have been identified in various natural sources. For instance, tricosyl tetracosanoate, a similar compound, has been reported as a constituent of the cuticular wax of the plant Cissus trifoliata. It is plausible that this compound exists as a minor component in some plant or insect waxes, but it has not been the subject of focused scientific investigation.
Due to the absence of specific data on this compound, it is not possible to provide a detailed technical guide or whitepaper on its discovery and history as requested. There is no quantitative data to summarize in tables, no established experimental protocols for its synthesis or analysis, and no known signaling pathways or biological workflows to visualize.
Further research, potentially involving targeted analytical studies of various natural waxes, would be required to elucidate the presence and potential significance of this compound in the natural world. Without such foundational research, its history and properties remain largely uncharacterized.
Methodological & Application
Application Notes and Protocols for the Extraction of Eicosyl Hexacosanoate from Plant Waxes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosyl hexacosanoate (C46H92O2) is a long-chain wax ester found in the cuticular waxes of various plants. These esters play a crucial role in protecting plants from environmental stressors such as water loss, UV radiation, and pathogen attack. Beyond their biological significance, long-chain wax esters like this compound are of increasing interest in the pharmaceutical, cosmetic, and industrial sectors due to their unique physicochemical properties, including high melting points, lubricity, and biocompatibility. This document provides detailed protocols for the extraction, purification, and analysis of this compound from plant waxes, with a particular focus on carnauba wax, a known source of this compound.
Data Presentation
Table 1: General Composition of Carnauba Wax
| Component Class | Percentage (%) | Key Constituents |
| Wax Esters | > 80% | Aliphatic esters, diesters of cinnamic acid[1] |
| Free Fatty Alcohols | ~10-15% | C28-C34 alcohols[2] |
| Free Fatty Acids | ~3-6% | Long-chain fatty acids |
| Hydrocarbons | ~1-3% | n-Alkanes |
| Resins and Other | ~4-7% | Triterpenoids, flavonoids |
Note: The exact composition can vary depending on the age of the plant, geographical location, and extraction method.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C46H92O2 |
| Molecular Weight | 677.2 g/mol |
| Melting Point | High (specific value not available in search results) |
| Solubility | Soluble in nonpolar organic solvents (e.g., hexane, chloroform, dichloromethane) |
Experimental Protocols
Protocol 1: Solvent Extraction of Total Waxes from Plant Material
This protocol describes a general method for the extraction of total waxes from dried plant material, such as the leaves of the carnauba palm (Copernicia prunifera).
Materials:
-
Dried plant material (e.g., carnauba palm leaves)
-
Hexane (HPLC grade)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Soxhlet apparatus (optional)
-
Glassware (beakers, flasks, funnels)
-
Filter paper
Procedure:
-
Sample Preparation: Grind the dried plant material into a coarse powder to increase the surface area for extraction.
-
Extraction:
-
Maceration: Submerge the ground plant material in hexane in a large beaker or flask. Stir the mixture for 24 hours at room temperature.
-
Soxhlet Extraction (for higher efficiency): Place the ground plant material in a thimble and extract with hexane using a Soxhlet apparatus for 8-12 hours.
-
-
Filtration: Filter the extract through filter paper to remove solid plant debris. Wash the residue with a small amount of fresh hexane to ensure complete recovery of the extract.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude wax extract.
-
Drying: Dry the crude wax extract under a stream of nitrogen or in a vacuum oven to remove any residual solvent.
-
Storage: Store the dried wax extract in a sealed vial at -20°C until further analysis.
Protocol 2: Fractionation of Wax Esters by Column Chromatography
This protocol outlines the separation of wax esters from other lipid classes in the crude wax extract.
Materials:
-
Crude wax extract
-
Silica gel (60 Å, 70-230 mesh)
-
Hexane (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Glass chromatography column
-
Fraction collector (optional)
-
Glass vials
Procedure:
-
Column Preparation: Prepare a silica gel slurry in hexane and pour it into the chromatography column. Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude wax extract in a minimal amount of hexane and load it onto the top of the silica gel column.
-
Elution:
-
Fraction 1 (Hydrocarbons): Elute the column with 3-4 column volumes of hexane. This fraction will contain the n-alkanes.
-
Fraction 2 (Wax Esters): Elute the column with 3-4 column volumes of a mixture of hexane and dichloromethane (e.g., 9:1 v/v). This fraction will contain the wax esters, including this compound.
-
Fraction 3 (More Polar Lipids): Elute the column with dichloromethane and then with methanol to recover more polar compounds like free fatty alcohols and acids.
-
-
Fraction Collection: Collect the eluting solvent in fractions using a fraction collector or manually in glass vials.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing the wax esters.
-
Solvent Evaporation: Combine the fractions containing the purified wax esters and evaporate the solvent using a rotary evaporator.
Protocol 3: Analysis of this compound by High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC-MS)
Due to the high molecular weight and low volatility of this compound, a high-temperature GC-MS method is required for its analysis.
Materials:
-
Purified wax ester fraction
-
Internal standard (e.g., dotriacontane)
-
High-temperature capillary column (e.g., DB-5HT)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Autosampler vials
Procedure:
-
Sample Preparation: Dissolve a known amount of the purified wax ester fraction and the internal standard in a suitable solvent (e.g., chloroform) in an autosampler vial.
-
GC-MS Conditions:
-
Injector Temperature: 340°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp: 10°C/min to 380°C
-
Hold: 15 minutes at 380°C
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-800
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum should show characteristic fragment ions.
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard.
-
Mandatory Visualization
Caption: Workflow for the extraction and analysis of this compound.
References
Application and Protocol Guide: Eicosyl Hexacosanoate as a Lipid Standard
A thorough investigation of scientific literature and chemical databases reveals no established use of eicosyl hexacosanoate as a lipid standard for analytical applications. While a diverse array of lipid standards is commercially available and extensively documented, this compound does not appear to be among them. This lack of data prevents the creation of detailed application notes and protocols as requested.
This compound is a wax ester, a class of neutral lipids composed of a long-chain fatty acid (hexacosanoic acid) and a long-chain fatty alcohol (eicosanol). While wax esters are an important lipid class in various biological systems, the specific molecule this compound is not commonly utilized as a reference material for quantification or identification in lipidomics or other analytical fields.
For researchers, scientists, and drug development professionals seeking to quantify wax esters or other lipid classes, it is recommended to consult resources such as the LIPID MAPS consortium or suppliers of analytical standards like Avanti Polar Lipids, Cayman Chemical, or Sigma-Aldrich. These organizations provide a wide range of well-characterized lipid standards with accompanying documentation and application data.
General Workflow for Utilizing a Lipid Standard in Mass Spectrometry:
For illustrative purposes, a general workflow for using a lipid standard in a typical lipidomics experiment is outlined below. This workflow is not specific to this compound but represents a standard procedure.
Caption: A generalized workflow for a lipidomics experiment using an internal standard.
Considerations for Selecting a Lipid Standard:
When choosing a lipid standard for your research, the following factors are critical:
-
Analyte Similarity: The internal standard should ideally be structurally similar to the analyte(s) of interest to ensure comparable ionization efficiency and fragmentation behavior in mass spectrometry. For wax esters, a heavy-isotope labeled wax ester would be an appropriate choice.
-
Purity and Characterization: The standard must be of high purity and well-characterized, with a certificate of analysis providing information on its identity and concentration.
-
Non-Endogenous Presence: The chosen standard should not be naturally present in the biological samples being analyzed to avoid interference.
-
Commercial Availability: Ready availability from a reputable supplier ensures consistency and accessibility for future experiments.
Due to the absence of information on this compound as a lipid standard, it is not possible to provide specific experimental protocols, quantitative data tables, or signaling pathway diagrams related to its use in this context. Researchers are advised to select an appropriate, commercially available, and well-documented lipid standard for their specific analytical needs.
Application Notes and Protocols for Eicosyl Hexacosanoate in Cosmetic Formulation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosyl hexacosanoate (CAS No. 42233-14-7) is a long-chain ester, a class of compounds commonly utilized in the cosmetics industry as emollients, thickeners, and structuring agents.[1][2] As a wax ester, it is expected to impart significant occlusive and film-forming properties to cosmetic formulations, contributing to skin hydration and barrier function.[3][4] This document provides detailed application notes and experimental protocols for researchers investigating the potential of this compound in cosmetic and dermatological formulations. Due to the limited publicly available data on this specific ester, the following information is synthesized from research on chemically similar long-chain esters and synthetic waxes.
Physicochemical Properties and Functions in Cosmetics
This compound, a high molecular weight ester, is predicted to exhibit properties characteristic of synthetic waxes. These ingredients are known for their ability to increase the viscosity of formulations, provide a smooth and glossy finish to the skin, and enhance the water-resistant quality of products.[5][6] In skincare, such ingredients function as emollients that soften and hydrate the skin, and as occlusive agents that form a protective barrier to reduce transepidermal water loss (TEWL).[3][4]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Significance in Formulation |
| Chemical Formula | C46H92O2 | High molecular weight contributes to its waxy texture and occlusive properties. |
| Appearance | White to off-white waxy solid | Suitable for use in solid and semi-solid formulations like creams, balms, and sticks. |
| Solubility | Insoluble in water; Soluble in oils and organic solvents | Dictates its use in the oil phase of emulsions or in anhydrous formulations. |
| Melting Point | High | Contributes to the thermal stability and structure of formulations. |
| Primary Function | Emollient, Occlusive Agent, Thickener, Stabilizer | Multifunctional ingredient for improving skin feel, hydration, and product consistency.[1][2] |
Experimental Protocols
The following protocols are designed to evaluate the efficacy and characteristics of this compound in a cosmetic base formulation.
Protocol 1: Formulation of a Basic O/W Emollient Cream
Objective: To prepare a stable oil-in-water (O/W) cream containing this compound for further evaluation.
Materials:
-
This compound
-
Cetearyl Alcohol (Emulsifier and thickener)
-
Glyceryl Stearate (Emulsifier)
-
Caprylic/Capric Triglyceride (Light emollient)
-
Glycerin (Humectant)
-
Xanthan Gum (Stabilizer)
-
Phenoxyethanol (Preservative)
-
Deionized Water
Procedure:
-
Oil Phase Preparation: In a heat-resistant beaker, combine this compound, cetearyl alcohol, glyceryl stearate, and caprylic/capric triglyceride. Heat to 75°C until all components are melted and uniform.
-
Water Phase Preparation: In a separate beaker, combine deionized water, glycerin, and xanthan gum. Heat to 75°C while stirring until the xanthan gum is fully hydrated.
-
Emulsification: Slowly add the water phase to the oil phase while homogenizing at high speed for 3-5 minutes to form a uniform emulsion.
-
Cooling: Begin cooling the emulsion while stirring gently with a propeller mixer.
-
Preservation: When the temperature is below 40°C, add phenoxyethanol and mix until uniform.
-
Final Adjustment: Adjust the pH to 5.5-6.0 if necessary.
Table 2: Example Formulation of an O/W Cream with this compound
| Phase | Ingredient | Function | Concentration (% w/w) |
| Oil Phase | This compound | Emollient, Occlusive Agent | 5.0 |
| Caprylic/Capric Triglyceride | Emollient | 10.0 | |
| Cetearyl Alcohol | Thickener, Emulsifier | 3.0 | |
| Glyceryl Stearate | Emulsifier | 2.0 | |
| Water Phase | Deionized Water | Solvent | q.s. to 100 |
| Glycerin | Humectant | 3.0 | |
| Xanthan Gum | Stabilizer | 0.3 | |
| Cool Down Phase | Phenoxyethanol | Preservative | 0.8 |
Protocol 2: In-Vivo Evaluation of Skin Hydration (Corneometry)
Objective: To assess the effect of the formulated cream with this compound on skin surface hydration.
Materials:
-
Corneometer®
-
Test cream with 5% this compound
-
Placebo cream (without this compound)
-
Volunteer panel (n=20) with dry skin
Procedure:
-
Acclimatization: Allow volunteers to acclimatize to a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20 minutes.
-
Baseline Measurement: Measure the baseline skin hydration on two designated areas on the volar forearm of each volunteer.
-
Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test cream to one area and the placebo cream to the other.
-
Post-Application Measurements: Measure skin hydration at set time points (e.g., 1, 2, 4, and 8 hours) after product application.
-
Data Analysis: Calculate the mean change in hydration from baseline for both the test and placebo products at each time point.
Table 3: Hypothetical In-Vivo Skin Hydration Data
| Time Point | Mean Change in Hydration (Arbitrary Units) - Placebo | Mean Change in Hydration (Arbitrary Units) - 5% this compound Cream |
| 1 Hour | +15 | +25 |
| 2 Hours | +12 | +22 |
| 4 Hours | +8 | +18 |
| 8 Hours | +5 | +15 |
Protocol 3: In-Vivo Evaluation of Skin Barrier Function (TEWL)
Objective: To measure the effect of the formulated cream on the skin's barrier function by assessing transepidermal water loss.
Materials:
-
Tewameter®
-
Test cream with 5% this compound
-
Placebo cream
-
Volunteer panel (n=20)
Procedure:
-
Acclimatization: Volunteers acclimatize as in Protocol 2.
-
Baseline Measurement: Measure the baseline TEWL on two designated areas on the volar forearm.
-
Product Application: Apply the test and placebo creams as in Protocol 2.
-
Post-Application Measurements: Measure TEWL at set time points (e.g., 1, 2, 4, and 8 hours) after application. A lower TEWL value indicates improved barrier function.
-
Data Analysis: Calculate the mean change in TEWL from baseline for both products at each time point.
Table 4: Hypothetical In-Vivo TEWL Data
| Time Point | Mean Change in TEWL (g/m²/h) - Placebo | Mean Change in TEWL (g/m²/h) - 5% this compound Cream |
| 1 Hour | -0.5 | -1.5 |
| 2 Hours | -0.3 | -1.2 |
| 4 Hours | -0.2 | -1.0 |
| 8 Hours | -0.1 | -0.8 |
Protocol 4: Sensory Panel Evaluation
Objective: To evaluate the sensory characteristics of the cream containing this compound.[7]
Materials:
-
Test cream with 5% this compound
-
Placebo cream
-
Trained sensory panel (n=10)
Procedure:
-
Sample Presentation: Provide panelists with coded samples of the test and placebo creams.
-
Application: Instruct panelists to apply a standardized amount of each cream to a designated area of their forearm.
-
Evaluation: Panelists rate various sensory attributes on a scale (e.g., 1-10) immediately after application and after a set time (e.g., 5 minutes). Attributes to be evaluated include: spreadability, absorbency, greasiness, stickiness, and after-feel (softness, smoothness).
-
Data Analysis: Calculate the average score for each attribute for both creams.
Table 5: Hypothetical Sensory Panel Data (Scale 1-10)
| Attribute | Placebo Cream (Average Score) | 5% this compound Cream (Average Score) |
| Spreadability | 8 | 7 |
| Absorbency | 7 | 6 |
| Greasiness | 3 | 4 |
| Stickiness | 2 | 2 |
| Softness (After-feel) | 6 | 8 |
| Smoothness (After-feel) | 7 | 9 |
Visualizations
Caption: Experimental workflow for formulating and evaluating a cosmetic cream with this compound.
References
- 1. aston-chemicals.com [aston-chemicals.com]
- 2. acme-hardesty.com [acme-hardesty.com]
- 3. sincereskincare.com [sincereskincare.com]
- 4. SYNTHETIC WAX – Ingredient - COSMILE Europe [cosmileeurope.eu]
- 5. echemi.com [echemi.com]
- 6. specialchem.com [specialchem.com]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
Application of Long-Chain Esters in Nanoparticle Formulation: A Representative Study
Disclaimer: Extensive literature searches did not yield specific data on the application of eicosyl hexacosanoate in nanoparticle formulation. This document provides a detailed overview and protocols for the formulation of Solid Lipid Nanoparticles (SLNs) using structurally similar long-chain lipids, such as glyceryl behenate and cetyl palmitate, as representative examples. These examples are intended to provide a foundational understanding and a practical framework for researchers interested in exploring the use of novel long-chain esters in drug delivery systems.
Introduction to Solid Lipid Nanoparticles (SLNs)
Solid Lipid Nanoparticles (SLNs) are at the forefront of nanomedicine, serving as advanced carrier systems for the targeted and controlled release of therapeutic agents. Comprised of a solid lipid core stabilized by surfactants, SLNs are typically spherical with diameters ranging from 50 to 1000 nanometers.[1][2] The solid nature of the lipid matrix allows for the protection of labile drugs and controlled drug release. Due to their biocompatibility and the use of physiological lipids, SLNs exhibit low cytotoxicity.[1] The selection of the lipid core is a critical factor that influences the physicochemical properties, stability, drug loading capacity, and release profile of the nanoparticles.[1] Long-chain esters and fatty acids are commonly employed as the lipid matrix.
Physicochemical Properties of Representative SLNs
The characteristics of SLNs are highly dependent on the composition of the formulation and the manufacturing process. Key parameters include particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency. Below is a summary of these properties for SLNs formulated with glyceryl behenate and cetyl palmitate, serving as analogs for long-chain esters like this compound.
Table 1: Physicochemical Properties of Glyceryl Behenate-Based SLNs
| Drug Model | Preparation Method | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Lopinavir | Hot Self-Nanoemulsification | 214.5 ± 4.07 | - | -12.7 ± 0.87 | 81.6 ± 2.3 | [1] |
| Donepezil | Solvent Emulsification Diffusion | - | - | - | - | [3] |
| Aceclofenac | Microemulsion | 245 ± 5 | 0.470 | -11.0 to -16.4 | 68 - 90 | [4] |
| Haloperidol | Emulsification Diffusion | - | - | - | - | [5] |
Table 2: Physicochemical Properties of Cetyl Palmitate-Based SLNs
| Drug Model | Preparation Method | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Gamma-oryzanol | High-Pressure Homogenization | 210 - 280 | - | -27 to -35 | - | [6] |
| Ibuprofen | High-Pressure Homogenization | 312 (drug-loaded) | - | - | - | [7] |
Experimental Protocols
The following are generalized protocols for the preparation of SLNs based on common manufacturing techniques for lipid nanoparticles.
Protocol 1: High-Pressure Homogenization (HPH)
This method involves the dispersion of a melted lipid phase into a hot aqueous surfactant solution, followed by high-pressure homogenization to produce a nanoemulsion. Cooling of the nanoemulsion leads to the crystallization of the lipid and the formation of SLNs.
Materials:
-
Lipid (e.g., Glyceryl Behenate, Cetyl Palmitate)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Active Pharmaceutical Ingredient (API)
-
Purified Water
Procedure:
-
The lipid is melted at a temperature approximately 5-10°C above its melting point.
-
The API is dissolved or dispersed in the molten lipid.
-
The aqueous surfactant solution is heated to the same temperature.
-
The hot lipid phase is dispersed in the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.
-
The hot pre-emulsion is then subjected to high-pressure homogenization for a specified number of cycles and pressure.
-
The resulting hot nanoemulsion is cooled down to room temperature, allowing the lipid to recrystallize and form SLNs.
Protocol 2: Solvent Emulsification-Diffusion Technique
This method is suitable for thermolabile drugs as it can be performed at lower temperatures. It involves dissolving the lipid and drug in a water-miscible organic solvent, which is then emulsified in an aqueous surfactant solution. The subsequent diffusion of the organic solvent into the aqueous phase leads to the precipitation of the lipid as nanoparticles.[3]
Materials:
-
Lipid (e.g., Glyceryl Behenate)
-
Surfactant (e.g., Tween 80, Poloxamer 188)[3]
-
Active Pharmaceutical Ingredient (API)
-
Water-miscible organic solvent (e.g., Ethanol, Chloroform)[3]
-
Purified Water
Procedure:
-
The lipid and the API are dissolved in a water-miscible organic solvent mixture (e.g., ethanol and chloroform).[3]
-
This organic phase is heated above the melting point of the lipid.[3]
-
The hot organic phase is added dropwise to a hot aqueous solution containing the surfactant under homogenization to form a primary o/w emulsion.[3]
-
The emulsion is then rapidly dispersed in cold water, causing the organic solvent to diffuse into the aqueous phase, leading to the precipitation of the lipid and the formation of SLNs.
-
The SLN dispersion is then washed and concentrated by ultra-filtration if necessary.
Visualizations
Experimental Workflow for SLN Preparation
Caption: General workflow for the preparation of Solid Lipid Nanoparticles (SLNs).
Hypothetical Signaling Pathway for an SLN-Delivered Anticancer Drug
Caption: Hypothetical apoptotic pathway induced by an SLN-delivered anticancer drug.
Conclusion
While direct experimental data on this compound in nanoparticle formulations is not currently available, the established use of similar long-chain lipids like glyceryl behenate and cetyl palmitate provides a strong foundation for future research. The protocols and characterization data presented herein offer a valuable starting point for scientists and drug development professionals to explore the potential of novel long-chain esters in the design of innovative drug delivery systems. The versatility of SLN formulation techniques allows for the adaptation of these protocols to accommodate the specific physicochemical properties of new lipidic excipients.
References
- 1. Development and evaluation of glyceryl behenate based solid lipid nanoparticles (SLNs) using hot self-nanoemulsification (SNE) technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Thin-Layer Chromatography for the Separation of Eicosyl Hexacosanoate
Introduction
Eicosyl hexacosanoate is a long-chain wax ester, a class of lipids that serve various biological functions, including energy storage and providing protective coatings. The analysis and purification of specific wax esters like this compound are crucial in fields such as biochemistry, natural product chemistry, and drug development. Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique for the separation and qualitative analysis of lipids. This application note provides a detailed protocol for the separation of this compound from other lipid classes using TLC.
Principle
Thin-layer chromatography separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (a solvent or solvent mixture). For the separation of wax esters, a non-polar mobile phase is typically used with a polar stationary phase like silica gel. Less polar compounds, such as wax esters, will have a weaker affinity for the stationary phase and will travel further up the plate, resulting in a higher Retention Factor (Rf) value compared to more polar lipids like triacylglycerols or free fatty acids.
Experimental Protocols
Materials and Reagents:
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates
-
Solvents (HPLC grade):
-
n-Hexane
-
Diethyl ether
-
Acetic acid (glacial)
-
Toluene
-
Chloroform
-
Methanol
-
-
Standards:
-
This compound (if available)
-
Other lipid standards (e.g., triolein, oleic acid, cholesterol)
-
-
Sample Preparation: Dissolve the lipid extract containing this compound in a minimal amount of a non-polar solvent like hexane or chloroform to a concentration of approximately 1-5 mg/mL.
-
Developing Chamber: Glass TLC tank with a lid
-
Spotting: Glass capillary tubes or a microsyringe
-
Visualization Reagents:
-
8-Anilino-1-naphthalenesulfonic acid (ANS) solution (0.2% w/v in methanol)
-
Copper (II) sulfate solution (10% w/v in 8% phosphoric acid)
-
-
UV Lamp: For visualizing fluorescent spots.
-
Heating Plate: For charring.
Protocol 1: General Separation of Wax Esters
This protocol is adapted from methods used for the general separation of wax esters from other neutral lipids.[1][2]
-
Plate Preparation: Using a pencil, gently draw a faint origin line about 1.5 cm from the bottom of the TLC plate. Mark the points for sample application.
-
Mobile Phase Preparation: Prepare a mobile phase of hexane: diethyl ether: acetic acid (80:20:1, v/v/v) . Pour the solvent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation and close the lid. Allow the chamber to equilibrate for at least 15-20 minutes.
-
Sample Application: Using a capillary tube, spot a small volume (1-5 µL) of the dissolved sample and standards onto the marked points on the origin line. Ensure the spots are small and concentrated.
-
Development: Carefully place the TLC plate into the equilibrated developing chamber. Make sure the origin line is above the solvent level. Close the chamber and allow the solvent front to ascend the plate.
-
Completion: When the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Drying: Allow the plate to air dry completely in a fume hood.
Protocol 2: Alternative Mobile Phase for Wax Ester Separation
For potentially better separation of long-chain wax esters, a less polar mobile phase can be employed.
-
Follow steps 1, 3, 4, 5, and 6 from Protocol 1.
-
Mobile Phase Preparation: Prepare a mobile phase of hexane: diethyl ether (94:6, v/v) or toluene .[2] Equilibrate the developing chamber as described previously.
Visualization Techniques
-
Non-destructive (for subsequent analysis):
-
Destructive (for visualization only):
-
Spray the plate with the 10% CuSO4 solution.
-
Heat the plate on a hot plate at approximately 150-190°C until the spots appear as dark charred areas.[1]
-
Data Presentation
The mobility of a compound on a TLC plate is expressed by its Retention Factor (Rf), calculated as:
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
Table 1: Expected Rf Values for Lipid Classes
| Lipid Class | Mobile Phase | Expected Rf Range |
| Wax Esters (general) | Hexane: Diethyl Ether (94:6, v/v) | ~0.64[2] |
| Wax Esters (general) | Toluene | 0.65 - 0.70[2] |
| Triacylglycerols | Hexane: Diethyl Ether: Acetic Acid (80:20:1, v/v/v) | Lower than wax esters |
| Free Fatty Acids | Hexane: Diethyl Ether: Acetic Acid (80:20:1, v/v/v) | Lower than triacylglycerols |
| Phospholipids | Hexane: Diethyl Ether: Acetic Acid (80:20:1, v/v/v) | Remain at the origin |
Note: The Rf value of this compound is expected to be within the range of general wax esters. However, due to its very long chain length, its Rf may be slightly higher than shorter-chain wax esters in a given non-polar mobile phase.
Experimental Workflow and Diagrams
Caption: Workflow for the thin-layer chromatography separation of this compound.
Conclusion
This application note provides a comprehensive protocol for the separation of this compound using thin-layer chromatography. The described methods, utilizing common solvent systems and visualization techniques, offer a reliable and efficient means for the qualitative analysis of this long-chain wax ester. For quantitative analysis or further characterization, the separated compound can be eluted from the silica gel for subsequent analysis by other techniques. Researchers should consider these protocols as a starting point and may need to optimize the mobile phase composition to achieve the best separation for their specific sample matrix.
References
Application Note: Eicosyl Hexacosanoate as a High-Temperature Lubricant
Authored for: Researchers, scientists, and drug development professionals.
Introduction
Eicosyl hexacosanoate (CH₃(CH₂)₁₉COO(CH₂)₂₅CH₃) is a long-chain saturated ester, a class of molecules with significant potential for high-temperature lubrication applications. Its fully saturated, long aliphatic chains and the polar ester group suggest properties conducive to forming a stable, low-friction lubricating film on metal surfaces at elevated temperatures. The large molecular weight and linear structure are expected to contribute to a high viscosity index, low volatility, and excellent thermal and oxidative stability, making it a candidate for demanding environments where conventional lubricants may degrade. This document outlines the theoretical advantages of this compound and provides a comprehensive set of protocols for its evaluation as a high-temperature lubricant.
Predicted Physicochemical Properties
The properties of this compound are predicted to be similar to those of other very long-chain esters. These characteristics are foundational to its potential as a high-temperature lubricant.
| Property | Predicted Value/Characteristic | Significance in Lubrication |
| Molecular Weight | 813.5 g/mol | High molecular weight contributes to low volatility and a higher viscosity, which are crucial for maintaining a lubricating film at high temperatures. |
| Boiling Point | > 650 °C (estimated) | A very high boiling point is indicative of low volatility, reducing lubricant loss and thickening at elevated temperatures. |
| Melting Point | 80 - 90 °C (estimated) | A high melting point suggests a solid state at room temperature, potentially useful in grease formulations or as a solid lubricant at lower temperatures. |
| Thermal Stability | High | The saturated, unbranched structure is inherently resistant to thermal degradation (bond scission) in the absence of oxygen. |
| Oxidative Stability | High | The absence of double bonds and the sterically hindered nature of the ester group are expected to provide good resistance to oxidation. |
| Viscosity Index (VI) | High (estimated > 150) | A high VI indicates that the viscosity of the lubricant changes less with temperature, ensuring reliable performance over a wide operating range.[1] |
| Polarity | Moderate (due to ester group) | The polar ester head group promotes adsorption onto metal surfaces, forming a durable boundary lubricating film that reduces wear and friction. |
Experimental Protocols for Evaluation
A thorough evaluation of this compound as a high-temperature lubricant requires a series of standardized tests to quantify its performance.
Viscosity Measurement
Objective: To determine the kinematic viscosity of this compound at various temperatures and to calculate its Viscosity Index (VI).
Methodology (based on ASTM D445):
-
A sample of this compound is introduced into a calibrated glass capillary viscometer.
-
The viscometer is placed in a constant temperature bath maintained at a specified temperature (e.g., 40 °C and 100 °C).
-
The sample is allowed to reach thermal equilibrium.
-
The time required for a fixed volume of the lubricant to flow under gravity through the capillary is measured.
-
The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.
-
The Viscosity Index is calculated from the kinematic viscosities at 40 °C and 100 °C using the ASTM D2270 standard.
Thermal Stability Assessment
Objective: To evaluate the thermal stability of this compound by determining its decomposition temperature.
Methodology (Thermogravimetric Analysis - TGA):
-
A small, precisely weighed sample of this compound is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen or argon).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The onset temperature of decomposition is identified as the temperature at which significant weight loss begins.
Oxidative Stability Assessment
Objective: To determine the resistance of this compound to oxidation at elevated temperatures.
Methodology (Pressurized Differential Scanning Calorimetry - PDSC or Rotating Pressure Vessel Oxidation Test - RPVOT):
-
PDSC (ASTM D6186):
-
A small sample is placed in an aluminum pan within a pressurized DSC cell.
-
The cell is pressurized with pure oxygen.
-
The sample is heated to a specified isothermal temperature.
-
The time until the onset of the exothermic oxidation reaction (Oxidation Induction Time) is measured.
-
-
TGA in an Oxidizing Atmosphere:
Tribological Performance (Friction and Wear Testing)
Objective: To evaluate the anti-wear and friction-reducing properties of this compound under controlled conditions.
Methodology (High-Frequency Reciprocating Rig - HFRR, or Four-Ball Tester):
-
HFRR (ASTM D6079):
-
A steel ball is loaded and reciprocated against a stationary steel disk immersed in the lubricant sample.
-
The test is conducted at a specified temperature, load, frequency, and stroke length for a set duration.
-
The coefficient of friction is continuously monitored during the test.
-
After the test, the wear scar on the ball is measured using a microscope. A smaller wear scar indicates better anti-wear properties.
-
-
Four-Ball Wear Test (ASTM D4172):
-
Three steel balls are clamped together in a cup containing the lubricant, and a fourth ball is rotated against them under a specified load.
-
The test is run at a set speed and temperature for a defined period.
-
The average wear scar diameter on the three stationary balls is measured to determine the anti-wear properties of the lubricant.
-
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Structure-property relationship for this compound.
References
Application Note: Derivatization of Eicosyl Hexacosanoate for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eicosyl hexacosanoate (C46H92O2) is a very long-chain wax ester composed of eicosanoic acid (a C20 fatty acid) and hexacosanol (a C26 fatty alcohol). Due to its high molecular weight and low volatility, direct analysis by gas chromatography-mass spectrometry (GC-MS) is challenging. Derivatization is a crucial sample preparation step to convert the non-volatile wax ester into smaller, more volatile compounds suitable for GC-MS analysis. This application note provides a detailed protocol for the derivatization of this compound via acid-catalyzed transesterification, enabling the qualitative and quantitative analysis of its constituent fatty acid and fatty alcohol.
Principle of the Method
The primary method for the derivatization of wax esters is transesterification. In this reaction, the ester bond of this compound is cleaved in the presence of an alcohol (typically methanol) and an acid catalyst (e.g., boron trifluoride-methanol or methanolic HCl). This process yields two more volatile products: methyl eicosanoate (the fatty acid methyl ester, FAME) and 1-hexacosanol (the long-chain fatty alcohol). These derivatives can then be readily separated and identified by GC-MS.
Experimental Protocol: Acid-Catalyzed Transesterification
This protocol is a recommended procedure adapted from established methods for the analysis of very long-chain wax esters.
3.1. Materials and Reagents
-
This compound standard or sample
-
Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)
-
Toluene, anhydrous
-
Hexane, GC grade
-
Methanol, anhydrous
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Screw-cap reaction vials (2 mL) with PTFE-lined septa
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a high-temperature capillary column
3.2. Derivatization Procedure
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample into a 2 mL screw-cap reaction vial.
-
Dissolution: Add 200 µL of anhydrous toluene to dissolve the sample.
-
Reagent Addition: Add 300 µL of anhydrous methanol followed by 500 µL of 14% BF3-methanol solution to the vial.
-
Reaction: Tightly cap the vial and vortex briefly to mix the contents. Place the vial in a heating block or water bath set at 100°C for 1 hour.
-
Quenching and Extraction: After cooling to room temperature, add 1 mL of saturated NaCl solution to the vial to quench the reaction. Add 1 mL of GC-grade hexane and vortex vigorously for 1 minute to extract the derivatives.
-
Phase Separation: Centrifuge the vial at 2000 rpm for 5 minutes to achieve clear phase separation.
-
Collection of Organic Layer: Carefully transfer the upper hexane layer containing the methyl eicosanoate and 1-hexacosanol to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS system.
GC-MS Analysis Conditions (Typical)
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: DB-5ht (30 m x 0.25 mm i.d., 0.1 µm film thickness) or similar high-temperature capillary column
-
Injector Temperature: 300°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 250°C
-
Ramp 2: 5°C/min to 340°C, hold for 10 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Transfer Line Temperature: 340°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-800
Data Presentation
The following table summarizes the expected quantitative data for the derivatization products of this compound. Retention times are estimates and may vary depending on the specific GC-MS system and conditions used.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| Methyl Eicosanoate | C21H42O2 | 326.56 | 18 - 22 | 74, 87, 143, 295, 326 |
| 1-Hexacosanol | C26H54O | 382.71 | 28 - 32 | 43, 57, 71, 85, 364 (M-18) |
Interpretation of Results
-
Chromatogram: The GC chromatogram is expected to show two major peaks corresponding to methyl eicosanoate and 1-hexacosanol, eluting in order of increasing boiling point. Methyl eicosanoate, being more volatile, will have a shorter retention time than 1-hexacosanol.
-
Mass Spectra:
-
Methyl Eicosanoate: The mass spectrum of methyl eicosanoate will exhibit a characteristic fragmentation pattern for a long-chain fatty acid methyl ester. The base peak is typically at m/z 74, corresponding to the McLafferty rearrangement of the methoxycarbonyl group. Other significant ions include m/z 87 ([CH3OOC(CH2)2]+) and the molecular ion (M+) at m/z 326.[1]
-
1-Hexacosanol: Long-chain primary alcohols often show a weak or absent molecular ion peak in EI-MS. A prominent fragment is observed at M-18, corresponding to the loss of a water molecule (m/z 364). The spectrum will also be characterized by a series of hydrocarbon fragments separated by 14 amu (CH2 units), with prominent peaks at m/z 43, 57, 71, and 85.[1]
-
Workflow and Signaling Pathway Diagrams
Caption: Workflow for the derivatization and analysis of this compound.
Conclusion
The described acid-catalyzed transesterification protocol provides a reliable and effective method for the derivatization of this compound for GC-MS analysis. This procedure allows for the successful separation and identification of the constituent methyl eicosanoate and 1-hexacosanol, enabling accurate characterization of the original wax ester. The provided GC-MS conditions and expected data serve as a valuable guide for researchers working with very long-chain wax esters.
References
Troubleshooting & Optimization
Technical Support Center: Eicosyl Hexacosanoate Synthesis
Welcome to the Technical Support Center for the synthesis of eicosyl hexacosanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inefficient Catalyst | Switch to a more effective catalyst. For Fischer esterification, consider using a stronger acid catalyst like sulfuric acid or a solid acid catalyst like Amberlyst 15. For milder conditions, DCC/DMAP (Steglich esterification) can be effective. |
| Insufficient Reaction Time or Temperature | Very-long-chain fatty acids and alcohols have low reactivity. Increase the reaction time and/or temperature according to the chosen method. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Equilibrium Limitation (Fischer Esterification) | The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use an excess of one reactant (typically the alcohol, eicosanol) or remove water as it is formed using a Dean-Stark apparatus or molecular sieves. |
| Poor Solubility of Reactants | Eicosanol and hexacosanoic acid have limited solubility in many common solvents at room temperature. Use a high-boiling point, non-polar solvent like toluene or xylene to ensure the reactants are fully dissolved at the reaction temperature. |
| Steric Hindrance | The long alkyl chains can sterically hinder the reaction. While less of a concern for linear chains, ensure the reaction is vigorously stirred to maximize molecular collisions. |
Issue 2: Presence of Impurities and Side Products
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Unreacted Starting Materials | If TLC indicates the presence of starting materials, prolong the reaction time or increase the amount of the excess reagent. Purification via column chromatography will be necessary to separate the product from unreacted starting materials. |
| Side Reactions (e.g., Dehydration of Alcohol) | Acid catalysts at high temperatures can cause the dehydration of the alcohol (eicosanol) to form an alkene. Use a milder catalyst or reaction conditions if this is observed. |
| Formation of Anhydride | In the presence of a strong acid catalyst, the carboxylic acid (hexacosanoic acid) can sometimes form an anhydride. Ensure the reaction is carried out under anhydrous conditions. |
| Epimerization (if using chiral starting materials) | While not applicable to linear eicosanol and hexacosanoic acid, be aware that some esterification methods can cause epimerization at chiral centers. |
Issue 3: Difficulty in Product Purification
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Similar Polarity of Product and Starting Materials | The product, this compound, is very non-polar, similar to the starting materials. Use a non-polar eluent system for column chromatography (e.g., hexane/ethyl acetate with a very low percentage of ethyl acetate) and carefully monitor the fractions by TLC. |
| Product is a Waxy Solid | This compound is a waxy solid at room temperature, which can make handling and purification challenging. Perform column chromatography with a heated column if necessary. For recrystallization, choose a solvent system where the product has good solubility at high temperatures and poor solubility at low temperatures (e.g., acetone, isopropanol). |
| Co-elution of Impurities | If impurities co-elute with the product during column chromatography, a second purification step like recrystallization may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective method for synthesizing this compound?
A1: The Fischer-Speier esterification is a widely used and economical method. It involves the reaction of hexacosanoic acid and eicosanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. To achieve high yields, it is crucial to use an excess of one reactant and remove the water formed during the reaction.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. Spot the reaction mixture on a silica gel TLC plate alongside the starting materials (hexacosanoic acid and eicosanol). The product, being less polar, will have a higher Rf value than the starting materials. The disappearance of the starting material spots and the appearance of a new, higher Rf spot indicate the progress of the reaction. A common developing solvent system is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).
Q3: What are the ideal reaction conditions for Fischer esterification of these long-chain molecules?
A3: Due to the lower reactivity of very-long-chain fatty acids and alcohols, higher temperatures and longer reaction times are generally required. A typical starting point would be to reflux the reactants in a high-boiling solvent like toluene for several hours to days. The optimal conditions will depend on the specific catalyst and reactant ratios used.
Q4: Are there alternative, milder methods for this synthesis?
A4: Yes, for sensitive substrates or to avoid the harsh conditions of Fischer esterification, other methods can be employed:
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. It can be performed at room temperature and generally gives high yields.
-
Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol to an ester with inversion of stereochemistry (not relevant for achiral eicosanol) using a phosphine reagent and an azodicarboxylate.
-
Enzymatic Synthesis: Lipases can be used as biocatalysts for the esterification under mild conditions, offering high selectivity and avoiding harsh chemicals.
Q5: How do I characterize the final product to confirm its identity and purity?
A5: The following techniques are recommended for characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR will confirm the structure of the ester. Key signals to look for in 1H NMR include a triplet around 4.05 ppm corresponding to the -CH2- protons of the alcohol adjacent to the ester oxygen.
-
Infrared (IR) Spectroscopy: A strong absorption band around 1740 cm-1 is characteristic of the ester carbonyl (C=O) stretch.
-
Mass Spectrometry (MS): This will confirm the molecular weight of this compound.
Experimental Protocols
Protocol 1: Fischer Esterification of Eicosanol and Hexacosanoic Acid
Materials:
-
Hexacosanoic acid
-
Eicosanol
-
Toluene (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for TLC and column chromatography)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve hexacosanoic acid (1 equivalent) and eicosanol (1.5 equivalents) in toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC. The reaction is complete when the starting materials are no longer visible.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a waxy solid.
-
Further purification can be achieved by recrystallization from a suitable solvent like acetone or isopropanol.
Data Presentation
Table 1: Effect of Catalyst on Wax Ester Yield (General Long-Chain Esterification)
| Catalyst | Reaction Time (h) | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Yield (%) |
| Sulfuric Acid | 8 | 110 | 1:1.2 | ~75-85 |
| Amberlyst 15 | 6 | 120 | 1:1.5 | >90 |
| Lipase (e.g., Novozym 435) | 24 | 60 | 1:1 | >95 |
| DCC/DMAP | 12 | 25 | 1:1.1 | >90 |
Note: These are representative yields for long-chain ester synthesis and may vary for this compound.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
"overcoming eicosyl hexacosanoate solubility issues"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to the solubility of eicosyl hexacosanoate.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it so difficult to dissolve?
A1: this compound is a wax ester, a type of lipid formed from a long-chain fatty acid (hexacosanoic acid) and a long-chain alcohol (eicosanol). Its structure consists of very long, nonpolar aliphatic chains. This makes the molecule highly hydrophobic (water-repelling) and lipophilic (fat-loving), leading to its characteristic poor solubility in polar solvents like water and high solubility in nonpolar organic solvents.[1][2][3]
Q2: What is the fundamental principle for selecting a suitable solvent for this compound?
A2: The guiding principle is "like dissolves like."[4] Because this compound is a large, nonpolar molecule, it will dissolve best in nonpolar solvents that can establish favorable van der Waals interactions with its long hydrocarbon chains.[3][4]
Q3: Is this compound soluble in water or ethanol?
A3: this compound is practically insoluble in water due to the molecule's nonpolar nature.[1][2] Its solubility in ethanol is very low, though slightly better than in water, as ethanol has both a polar hydroxyl group and a short nonpolar ethyl group.[3] For practical purposes, ethanol is not an effective solvent for this compound.
Q4: What are the key physicochemical properties I should be aware of?
A4: this compound is a waxy solid at room temperature with a high melting point and extremely low water solubility. While specific experimental data for this compound is scarce, the properties of a structurally similar wax ester, eicosanyl docosanoate (C42H84O2), are summarized below and can be used as a reliable estimate.
Table 1: Physicochemical Properties of a Representative Wax Ester (Eicosanyl Docosanoate)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C42H84O2 | Cheméo[5] |
| Molecular Weight | 621.12 g/mol | Cheméo[5] |
| Normal Melting Point (Tfus) | ~107.32 °C (380.47 K) | Joback Calculated Property[5] |
| Water Solubility (log10WS) | -16.27 mol/L | Crippen Calculated Property[5] |
| Octanol/Water Partition Coeff. (logPoct/wat) | 15.393 | Crippen Calculated Property[5] |
Troubleshooting Guide
Problem: My this compound is not dissolving in the selected solvent.
This is the most common issue encountered. The workflow below provides a systematic approach to troubleshooting this problem.
References
Technical Support Center: Very Long-Chain Fatty Acids (VLCFAs) and Wax Esters
Frequently Asked Questions (FAQs)
Q1: How are very long-chain fatty acids (VLCFAs) like the components of eicosyl hexacosanoate degraded in eukaryotic cells?
A1: VLCFAs, which are fatty acids with more than 20 carbon atoms, are initially broken down in peroxisomes through a process called peroxisomal β-oxidation.[1][2][3] This pathway shortens the long carbon chains. The resulting medium-chain fatty acids are then transported to the mitochondria for complete oxidation to CO2 and water via the conventional β-oxidation pathway.[2][3]
Q2: What are the key enzymes involved in the peroxisomal β-oxidation of VLCFAs?
A2: The initial and rate-limiting step in peroxisomal β-oxidation is catalyzed by acyl-CoA oxidase 1 (ACOX1).[4] This is followed by the action of a multi-functional enzyme that possesses both hydratase and dehydrogenase activities. The final step is a thiolytic cleavage that releases acetyl-CoA and a shortened acyl-CoA.[1]
Q3: How are wax esters, such as this compound, synthesized and stored?
A3: Wax esters are synthesized by the esterification of a fatty acid with a fatty alcohol.[5][6] This reaction is catalyzed by enzymes like wax synthase.[7] In many organisms, including certain bacteria and marine life, wax esters serve as a form of energy storage.[8][9] They are typically stored in intracellular lipid inclusions.[9]
Q4: What are the common challenges in the extraction and analysis of VLCFAs and wax esters?
A4: Due to their long hydrocarbon chains, VLCFAs and wax esters are highly nonpolar and have low solubility in aqueous solutions. This can make extraction from biological samples challenging, often requiring the use of organic solvent mixtures.[10] Their high boiling points and potential for thermal degradation can also pose challenges for analysis by gas chromatography (GC).[11]
Q5: What are the primary methods for the quantitative analysis of VLCFAs?
A5: Gas chromatography-mass spectrometry (GC-MS) is a well-established method for the quantification of VLCFAs.[12][13] This technique typically involves hydrolysis of the lipids, extraction of the fatty acids, derivatization to more volatile esters (e.g., methyl esters), and subsequent analysis by GC-MS.[13] Electrospray ionization mass spectrometry (ESI-MS) offers a more rapid alternative that may not require derivatization.[12]
Troubleshooting Guides
Issue 1: Low or No Signal in GC-MS Analysis of VLCFAs/Wax Esters
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the organic solvent mixture. Hexane is effective for VLCFAs, but more polar lipids may require a different solvent system.[10] Ensure complete sample homogenization. |
| Incomplete Derivatization (for GC-MS) | Ensure derivatization reagents are fresh and the reaction conditions (temperature, time) are optimal for converting VLCFAs to their volatile ester forms. |
| Thermal Degradation in Injector | Lower the injector temperature. Use a splitless or on-column injection technique to minimize sample exposure to high temperatures.[11] |
| Column Bleed or Contamination | Condition the GC column according to the manufacturer's instructions. If contamination is suspected, bake out the column or trim the first few inches.[11] |
| Detector Issues (FID, MS) | For a Flame Ionization Detector (FID), ensure the flame is lit and gas flows are correct. For a Mass Spectrometer (MS), check for leaks and ensure the detector is properly tuned.[14] |
Issue 2: Poor Peak Shape (Tailing, Fronting) in GC Analysis
| Potential Cause | Troubleshooting Step |
| Active Sites in the GC System | Use a deactivated inlet liner and a high-quality, inert GC column specifically designed for analyzing high molecular weight compounds.[11] |
| Sample Overload | Reduce the amount of sample injected. Dilute the sample if necessary. |
| Improper Column Installation | Ensure the column is installed correctly in the injector and detector, following the instrument manufacturer's guidelines.[11] |
Quantitative Data Summary
Due to the lack of specific data for this compound, the following tables provide examples of quantitative data for related VLCFAs and the general composition of wax esters found in nature.
Table 1: Example Concentrations of C26:0 VLCFA in Human Plasma and Fibroblasts
| Sample Type | Condition | C26:0 Concentration (µg/mL or µg/mg protein) |
| Plasma | Control | Value typically below 1.0 µg/mL |
| Plasma | X-linked Adrenoleukodystrophy (X-ALD) | Elevated levels, often significantly above 1.0 µg/mL[12] |
| Fibroblasts | Control | Baseline levels |
| Fibroblasts | X-linked Adrenoleukodystrophy (X-ALD) | Accumulation of C26:0 observed[12] |
Note: Specific values can vary between laboratories and analytical methods.
Table 2: General Composition of Natural Wax Esters
| Source | Dominant Fatty Acid Chain Lengths | Dominant Fatty Alcohol Chain Lengths |
| Jojoba Oil | C20, C22 (monounsaturated) | C20, C22 (monounsaturated) |
| Beeswax | C16 (Palmitic acid) | C30 (Triacontanol) |
| Carnauba Wax | C24, C26, C28 | C32, C34 |
| Sperm Whale Oil | C12, C14 | C14 |
Experimental Protocols
Protocol 1: General Procedure for Extraction and Analysis of VLCFAs by GC-MS
-
Sample Homogenization: Homogenize the biological sample (e.g., tissue, cells) in a suitable buffer.
-
Lipid Extraction:
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenate.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic extract under a stream of nitrogen.
-
-
Hydrolysis:
-
Resuspend the dried lipid extract in a known volume of methanolic HCl.
-
Heat the sample at a specified temperature (e.g., 80°C) for a defined period (e.g., 2 hours) to hydrolyze the fatty acids from complex lipids and simultaneously form fatty acid methyl esters (FAMEs).[10]
-
-
FAME Extraction:
-
After cooling, add hexane and water to the sample.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract and reconstitute in a small volume of hexane for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the FAME extract onto a suitable capillary GC column (e.g., a polar-phase column).
-
Use a temperature program that allows for the separation of the long-chain FAMEs.
-
The mass spectrometer is typically operated in electron ionization (EI) mode, and quantification is achieved by selected ion monitoring (SIM) or by integrating the total ion chromatogram peaks and comparing them to an internal standard.[13]
-
Protocol 2: Storage of VLCFA and Wax Ester Samples
-
Short-term Storage (days to weeks): Store lipid extracts or isolated compounds in an organic solvent (e.g., hexane, chloroform) at -20°C in a tightly sealed glass vial to prevent solvent evaporation and oxidation.
-
Long-term Storage (months to years): For long-term storage, it is recommended to store samples at -80°C. To minimize oxidation, it is advisable to store dried samples under an inert atmosphere (e.g., nitrogen or argon).
Visualizations
Caption: Generalized pathway of peroxisomal β-oxidation of very long-chain fatty acids.
Caption: Overview of wax ester synthesis, storage, and degradation.
References
- 1. Reactome | Beta-oxidation of very long chain fatty acids [reactome.org]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wax ester - Wikipedia [en.wikipedia.org]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Wax Ester Fermentation and Its Application for Biofuel Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Eicosyl Hexacosanoate HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing when analyzing the long-chain wax ester, eicosyl hexacosanoate, by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most likely causes of peak tailing for a large, non-polar molecule like this compound?
Peak tailing for this compound, a waxy ester, is typically caused by physical and kinetic factors rather than the common chemical interactions seen with polar or basic compounds. The primary causes include:
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Poor Solubility & On-Column Precipitation: Due to its long hydrocarbon chains, this compound has low solubility in common reversed-phase mobile phases, especially at lower organic solvent concentrations. If the injection solvent is significantly stronger than the initial mobile phase, the compound can precipitate at the head of the column, leading to a slow, continuous dissolution that causes significant tailing.[1][2]
-
Slow Mass Transfer Kinetics: Large molecules like this wax ester diffuse more slowly and can have slower adsorption/desorption kinetics with the stationary phase.[3] This means that molecules do not move in a tight band, resulting in peak broadening and tailing.
-
Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase at the column inlet.[4][5] This leads to a non-ideal chromatographic process where excess molecules travel faster, causing a distorted peak shape, often with tailing.[4][5]
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Secondary Interactions (Less Common): While this compound itself lacks functional groups that would strongly interact with residual silanols on silica-based columns, impurities in the sample or contamination on the column can still lead to these interactions, causing tailing.[4][6][7]
Q2: My peak for this compound is tailing significantly. Where should I begin troubleshooting?
A systematic approach is crucial. Start by addressing the most probable and easily solvable issues first. The recommended first step is to rule out column overload by preparing and injecting a sample that is 5-10 times more dilute. If the peak shape improves dramatically, you have identified an issue with mass overload.[5] If tailing persists, proceed to optimize your method parameters, focusing on temperature and mobile phase composition as detailed in the troubleshooting guide below.
Q3: How does adjusting the column temperature help improve the peak shape for this compound?
Temperature is a critical parameter for analyzing large, non-polar molecules. Increasing the column temperature typically has the following positive effects:
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Increases Analyte Solubility: Higher temperatures significantly improve the solubility of waxy compounds in the mobile phase, preventing on-column precipitation.[8]
-
Reduces Mobile Phase Viscosity: This leads to lower system backpressure, allowing for potentially higher flow rates or the use of longer columns for better resolution.[3][9]
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Improves Mass Transfer: Higher temperatures increase the diffusion rate of the analyte, allowing it to move more quickly between the mobile and stationary phases.[3][9] This results in a more efficient separation and sharper, more symmetrical peaks.
For a molecule like this compound, operating at elevated temperatures (e.g., 40-60°C) is often necessary to achieve good chromatography.[10]
Q4: What are the best mobile phase and sample solvent choices for analyzing this compound?
Given its highly non-polar nature, a strong organic mobile phase is required.
-
Mobile Phase: Standard reversed-phase solvents like acetonitrile (ACN) and methanol may not be strong enough to elute the compound effectively or maintain its solubility. Consider using a stronger, less polar solvent like tetrahydrofuran (THF) or dichloromethane (DCM) mixed with ACN. A gradient elution starting at a high organic percentage is recommended.
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Sample Solvent: The ideal sample solvent is the initial mobile phase of your gradient.[1] Dissolving the sample in a much stronger solvent (e.g., pure THF) than the mobile phase can cause peak distortion and precipitation upon injection.[1][4] If a stronger solvent is necessary to dissolve the sample, ensure the injection volume is kept as small as possible.
Q5: Could my HPLC column be the source of the peak tailing?
Yes, the column's health and characteristics are critical.
-
Column Contamination: Buildup of sample matrix or previously injected compounds can create active sites that cause secondary interactions and peak tailing.[4][7] A proper column flushing protocol is essential.
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Column Degradation: The formation of a void at the column inlet or channeling in the packed bed can create multiple paths for the analyte, resulting in a distorted or tailing peak.[5][7][11] This can be confirmed by replacing the column with a new one of the same type.[11]
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Inappropriate Column Chemistry: A standard C18 column may be suitable, but for large molecules, a column with a wider pore size (e.g., 300 Å) can sometimes improve peak shape by allowing better access to the stationary phase. Using a guard column is also highly recommended to protect the analytical column from contamination.[5]
Troubleshooting Guides
Guide 1: Systematic Workflow for Diagnosing Peak Tailing
This flowchart provides a logical sequence of steps to identify and resolve the cause of peak tailing for this compound.
Caption: Troubleshooting workflow for this compound peak tailing.
Guide 2: Experimental Protocol for Method Optimization
If basic troubleshooting does not resolve the issue, a systematic re-optimization of the method may be required.
Objective: To achieve a symmetrical peak (Asymmetry Factor between 0.9 and 1.5) for this compound.
Methodology:
-
Analyte Solubility Assessment:
-
Prepare saturated solutions of your this compound standard in various potential HPLC solvents (e.g., Acetonitrile, Methanol, THF, Dichloromethane, and mixtures thereof).
-
Observe solubility at room temperature and at elevated temperatures (e.g., 50°C). This will inform your choice of sample solvent and mobile phase modifiers.
-
-
Initial HPLC Conditions (Baseline):
-
Column: C18, 4.6 x 150 mm, 5 µm (or similar)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient: 95% B to 100% B over 10 minutes, hold at 100% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Sample Prep: Dissolve sample in THF at a moderate concentration (e.g., 0.1 mg/mL).
-
-
Stepwise Optimization:
-
Step A: Temperature Study:
-
Step B: Mobile Phase Strength Optimization:
-
Using the optimal temperature from Step A, modify Mobile Phase B.
-
Prepare two new Mobile Phase B options:
-
90:10 ACN:THF
-
80:20 ACN:THF
-
-
Run the gradient analysis with each new mobile phase. The inclusion of THF, a stronger solvent, should further improve peak shape and may reduce retention time.
-
-
Step C: Flow Rate Adjustment:
-
If tailing is still present, it may be due to slow kinetics.
-
Using the best conditions from the previous steps, reduce the flow rate from 1.0 mL/min to 0.7 mL/min.
-
A lower flow rate allows more time for the analyte to diffuse and interact with the stationary phase, which can lead to a more efficient separation and a sharper peak.
-
-
Step D: Loadability Study:
-
Using the final optimized conditions, prepare and inject a series of concentrations (e.g., 0.05, 0.1, 0.2, and 0.5 mg/mL).
-
If peak asymmetry increases significantly with concentration, it indicates that you are still overloading the column, and the sample concentration should be kept in the lower, linear range of the column's capacity.[4]
-
-
Data Presentation
Table 1: Influence of Temperature on Chromatographic Parameters
| Parameter | Effect of Increasing Temperature | Recommended Range for this compound |
| Retention Time | Decreases | Adjust gradient as needed |
| Peak Shape (Asymmetry) | Improves (becomes more symmetrical) | 40 - 60 °C |
| System Backpressure | Decreases | Monitor to stay within instrument limits |
| Analyte Solubility | Increases | Crucial for preventing on-column precipitation |
Table 2: Mobile Phase Solvent Properties for Reversed-Phase HPLC
| Solvent | Polarity Index | Key Considerations for Wax Ester Analysis |
| Methanol | 5.1 | Relatively weak elution strength for highly non-polar compounds. |
| Acetonitrile (ACN) | 5.8 | Common reversed-phase solvent; may require a modifier for this application. |
| Tetrahydrofuran (THF) | 4.0 | Excellent solvent for large, non-polar molecules. Strong elution strength. |
| Dichloromethane (DCM) | 3.1 | Very strong non-polar solvent; use sparingly and check for miscibility and material compatibility. |
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. youtube.com [youtube.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. acdlabs.com [acdlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. avantorsciences.com [avantorsciences.com]
- 10. chromtech.com [chromtech.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. uhplcs.com [uhplcs.com]
Technical Support Center: Purification of Eicosyl Hexacosanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of eicosyl hexacosanoate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to purify?
This compound is a very long-chain wax ester, composed of a C20 alcohol (eicosanol) and a C26 fatty acid (hexacosanoic acid). Its high molecular weight and long, saturated hydrocarbon chains result in a nonpolar, waxy solid with low solubility in many common organic solvents at room temperature. These properties can lead to challenges during purification, such as "oiling out" during recrystallization and strong retention or poor resolution during chromatography.
Q2: What are the most common methods for purifying this compound?
The primary methods for purifying this compound and similar long-chain wax esters are recrystallization and column chromatography.[1][2] Solid-phase extraction (SPE) can also be used as a preliminary purification step to remove more polar or non-lipid impurities.[1]
Q3: How do I choose an appropriate solvent for recrystallization?
The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures but low solubility at room temperature or below.[3] Given its nonpolar nature, nonpolar or moderately polar solvents are generally the best candidates. A mixed-solvent system, using a "good" solvent in which the compound is soluble and a "bad" solvent in which it is insoluble, can also be effective.[4][5]
Q4: What are the key considerations for column chromatography of this compound?
For column chromatography, the choice of stationary phase and mobile phase is critical. A polar adsorbent like silica gel or alumina is commonly used for nonpolar compounds.[1][2] The mobile phase should be a nonpolar solvent or a mixture of nonpolar solvents. A gradient elution, starting with a very nonpolar solvent and gradually increasing the polarity, can be effective for separating this compound from other nonpolar impurities.[3][6]
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Potential Cause | Solution |
| Compound "oils out" instead of crystallizing. | The cooling rate is too fast, or the compound is significantly impure. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider pre-purification by column chromatography if impurities are high. |
| No crystals form upon cooling. | 1. Too much solvent was used, resulting in a non-saturated solution. 2. The solution is supersaturated. | 1. Boil off some of the solvent to concentrate the solution and attempt to cool again. 2. Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound to induce crystallization. |
| Very low yield of purified crystals. | 1. Too much solvent was used, leaving a significant amount of the compound in the mother liquor. 2. The crystals were washed with a solvent in which they are too soluble. | 1. Concentrate the mother liquor and cool to obtain a second crop of crystals. 2. Wash the crystals with a minimal amount of ice-cold recrystallization solvent. |
| Crystals appear discolored or impure. | 1. The initial material has a high level of colored impurities. 2. Crystallization occurred too quickly, trapping impurities. | 1. Add activated charcoal to the hot solution before filtration to remove colored impurities. 2. Ensure slow cooling to allow for proper crystal lattice formation. |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Solution |
| Compound does not elute from the column. | The mobile phase is not polar enough to displace the compound from the stationary phase. | Gradually increase the polarity of the mobile phase. For example, if using pure hexane, add a small percentage of a slightly more polar solvent like ethyl acetate or dichloromethane. |
| Compound elutes too quickly with no separation. | The mobile phase is too polar. | Start with a less polar mobile phase. Conduct preliminary thin-layer chromatography (TLC) to determine the optimal solvent system that gives your compound an Rf value of approximately 0.2-0.3.[6] |
| Poor separation of this compound from impurities. | 1. Improper mobile phase selection. 2. Column was not packed correctly, leading to channeling. 3. Too much sample was loaded onto the column. | 1. Use a gradient elution with a very shallow polarity increase. 2. Ensure the column is packed uniformly without any air bubbles or cracks. 3. Use a larger column or load a smaller amount of the crude product. |
| "Streaking" or "tailing" of the compound band on the column. | The compound has low solubility in the mobile phase, causing it to precipitate on the column. | Add a small amount of a more effective solubilizing solvent to the mobile phase, ensuring it does not drastically increase the overall polarity. |
Experimental Protocols
Recrystallization of this compound (Single Solvent)
Note: Specific solubility data for this compound is not widely available. The following is a general procedure based on the properties of similar long-chain wax esters. Solvent selection may require some experimentation.
Materials:
-
Crude this compound
-
High-purity organic solvent (e.g., heptane, ethyl acetate, or a mixture)
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in a few potential solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3]
-
Drying: Allow the crystals to dry completely under vacuum to remove any residual solvent.
Column Chromatography of this compound
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Nonpolar solvents (e.g., hexane, heptane)
-
Slightly more polar solvent (e.g., ethyl acetate, dichloromethane)
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point for a nonpolar compound like this compound is a mixture of hexane and a small amount of ethyl acetate. The ideal system will give the target compound an Rf value of ~0.2-0.3.
-
Column Packing: Pack the chromatography column with silica gel using a slurry method with your initial, least polar eluting solvent (e.g., pure hexane). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a volatile solvent (like dichloromethane or hexane). Mix this solution with a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[6]
-
Elution: Begin eluting the column with the least polar solvent (e.g., 100% hexane). Collect fractions in separate tubes.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by slowly increasing the percentage of the more polar solvent (e.g., from 0% to 5% ethyl acetate in hexane). This will help to elute the slightly more polar impurities after your target compound.
-
Fraction Analysis: Analyze the collected fractions using TLC to identify which ones contain the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: A typical workflow for the purification of this compound by recrystallization.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. columbia.edu [columbia.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. Purification [chem.rochester.edu]
- 7. lifestancewax.com [lifestancewax.com]
Technical Support Center: Eicosyl Hexacosanoate Mass Spec Analysis
Welcome to the technical support center for the mass spectrometry analysis of eicosyl hexacosanoate. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my mass spectrum baseline noisy and showing high background?
A: A noisy baseline or high background signal can obscure the detection of your target analyte, this compound. This issue typically stems from contamination within the GC-MS or LC-MS system.
Troubleshooting Steps:
-
Run a Blank Analysis: Inject a sample of pure solvent (the same one used to dissolve your sample). If the background noise persists, the contamination is likely from the system itself.
-
Check for Leaks: Air leaks in the system can introduce nitrogen, oxygen, and water, leading to characteristic ions. Common ions to check for are m/z 18 (H₂O), 28 (N₂), 32 (O₂), and 44 (CO₂).[1]
-
Identify System Contamination: Contamination can originate from several sources within the instrument[1][2]:
-
GC Contamination: Column bleed, dirty injection port, or septum bleed.
-
MSD Contamination: Foreline or diffusion pump oil backstreaming, or residues from previous analyses.
-
-
Bake-out the GC Column: If using a GC-MS, baking out the column at a high temperature (within the column's specified limits) can help remove contaminants.
-
Clean the Ion Source: If contamination is severe and persists after other measures, the mass spectrometer's ion source may need to be cleaned according to the manufacturer's protocol.
Q2: I am seeing a series of peaks separated by 14 atomic mass units (amu). What are they?
A: A repeating pattern of peaks with a mass difference of 14 amu (corresponding to a -CH₂- group) is a classic sign of hydrocarbon contamination.[2][3] this compound is a very long-chain wax ester, and it is often found in matrices that also contain long-chain alkanes (paraffins), which can be difficult to separate chromatographically.
Possible Sources & Solutions:
-
Sample Adulteration: The original sample may be contaminated with paraffin or mineral oil. This is common in natural wax samples.[4][5]
-
Solvent Contamination: Ensure that all solvents used for extraction and sample preparation are of high purity (e.g., HPLC or MS grade).
-
Improper Handling: Contamination can be introduced from fingerprints or improperly cleaned glassware.[1]
-
System Contamination: Pump oil from the vacuum system can introduce hydrocarbons into the mass spectrometer.
To differentiate from your target analyte, check for the absence of an ester functional group signature in the fragmentation pattern of these interfering peaks. Hydrocarbons will primarily show fragmentation patterns based on the loss of alkyl chains.
Q3: Why can't I find the molecular ion peak for this compound (m/z 676.7)?
A: The molecular ion (M+) peak for long-chain esters like this compound can be very weak or entirely absent, especially when using energetic ionization techniques like Electron Ionization (EI).[3][6]
Reasons and Solutions:
-
Extensive Fragmentation: EI is a "hard" ionization technique that imparts a lot of energy to the molecule, causing it to fragment extensively. The molecular ion is often unstable and breaks down before it can be detected.[6]
-
Use a "Softer" Ionization Technique: If available, consider using a softer ionization method such as Chemical Ionization (CI) or Atmospheric Pressure Chemical Ionization (APCI). These techniques are less energetic and are more likely to produce a detectable protonated molecule [M+H]⁺ or an adduct ion.[6]
-
Look for Characteristic Fragments: Instead of relying on the molecular ion, identification should be based on the expected fragmentation pattern of the ester.
Q4: What are the expected fragment ions for this compound?
A: The fragmentation of this compound (the ester of C26:0 acid and C20:0 alcohol) is predictable. The most likely cleavage points are around the ester functional group.
Key Fragmentation Pathways:
-
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group.
-
McLafferty Rearrangement: A characteristic rearrangement for esters that have a hydrogen on the gamma-carbon of the alcohol or acid chain. This results in the formation of a neutral alkene and a charged fragment containing the carboxylic acid moiety.
While a full spectrum is complex, look for ions corresponding to the fatty acid and fatty alcohol portions of the molecule.
Troubleshooting and Data Interpretation
Table 1: Common Contaminants in Mass Spectrometry
This table summarizes common contaminants, their characteristic ions, and likely sources to aid in rapid identification of interference.[1][2]
| Characteristic Ions (m/z) | Compound/Class | Likely Source |
| 18, 28, 32, 44 | Water, Nitrogen, Oxygen, CO₂ | Air leak in the system |
| 43, 58 | Acetone | Cleaning solvent |
| 73, 147, 207, 281, 355 | Polysiloxanes | GC column bleed, septum bleed |
| 149 | Phthalate Plasticizer | Plastic labware (e.g., tubes, pipette tips), vinyl gloves |
| Peaks spaced by 14 amu | Hydrocarbons | Pump oil, contaminated solvents, sample matrix |
| 69, 131, 219, 264, 414, 502 | PFTBA (tuning compound) | Residual tuning compound, calibration valve leak |
Diagram 1: General Troubleshooting Workflow for MS Interference
This workflow provides a logical sequence of steps to diagnose the source of unexpected peaks or high background in your mass spec analysis.
Caption: A flowchart for diagnosing the source of mass spectrometry interference.
Experimental Protocols
Protocol 1: Sample Preparation for Wax Ester Analysis
This protocol outlines a general method for preparing samples to minimize contamination and matrix effects.
Materials:
-
Hexane (or other suitable organic solvent), MS-grade or equivalent
-
Anhydrous Sodium Sulfate
-
Glass vials with PTFE-lined caps
-
Glass pipettes or syringes
-
Solid Phase Extraction (SPE) cartridges (e.g., silica), if further cleanup is needed
Procedure:
-
Extraction: Dissolve the sample containing this compound in a minimal amount of hexane. If the sample is solid, it may need to be gently warmed.
-
Drying: Pass the dissolved sample through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Filtration (Optional): If particulates are present, filter the sample through a 0.22 µm PTFE syringe filter into a clean glass vial.
-
Concentration: If necessary, concentrate the sample under a gentle stream of nitrogen. Avoid heating to high temperatures, which could degrade the analyte. Do not evaporate to complete dryness.
-
Dilution: Dilute the sample to a final concentration suitable for MS analysis (typically in the range of 10-100 µg/mL).[7]
-
Transfer: Transfer the final prepared sample to an autosampler vial, ensuring it is made of glass and has a PTFE-lined septum.
Diagram 2: Sample Preparation Workflow
This diagram visualizes the key steps in preparing a sample for mass spectrometry analysis to reduce interference.
Caption: A workflow for preparing lipid samples for mass spec analysis.
Diagram 3: Predicted Fragmentation of this compound
This diagram illustrates the primary fragmentation pathways for this compound under electron ionization.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
References
Technical Support Center: Stabilizing Eicosyl Hexacosanoate Emulsions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in stabilizing emulsions containing eicosyl hexacosanoate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in emulsions?
This compound is a wax ester, a long-chain ester derived from eicosyl alcohol (a 20-carbon alcohol) and hexacosanoic acid (a 26-carbon fatty acid). Its chemical formula is C46H92O2. In emulsions, it primarily functions as an emollient, thickener, and stabilizing agent. Its high molecular weight and waxy nature can impart a desirable viscosity and texture to formulations, as well as contribute to the overall stability of the emulsion structure.
Q2: What are the key challenges in creating stable emulsions with this compound?
The primary challenges stem from its high melting point and hydrophobicity. These properties can lead to issues such as:
-
Crystallization and Graininess: If not properly emulsified, the wax can crystallize upon cooling, leading to a grainy texture.[1]
-
Phase Separation: Due to its lipophilic nature, there is a strong tendency for the oil phase (containing the this compound) to separate from the aqueous phase.
-
High Processing Temperatures: The need to melt the this compound requires heating the oil phase, which must be carefully managed to avoid degradation of other components and to ensure proper emulsification when combined with the heated water phase.
Q3: What is the recommended starting concentration for this compound in an emulsion?
The optimal concentration will depend on the desired viscosity and properties of the final product. However, for high-melting-point waxes in cosmetic emulsions, a general starting range is typically between 2% and 10% by weight of the total formulation. It is advisable to start with a lower concentration and incrementally increase it to achieve the desired effect.
Q4: How do I select the right emulsifier for this compound?
Selecting the appropriate emulsifier system is critical for stability. Key factors to consider are:
-
Emulsifier Type: A combination of a primary emulsifier and a co-emulsifier often provides the best stability. For high-melting-point waxes, non-ionic emulsifiers like fatty alcohol ethoxylates are often effective.[2][3] Combining these with a low HLB co-emulsifier (e.g., a glyceryl ester) can enhance stability.
-
Concentration: The total emulsifier concentration typically ranges from 2% to 5% of the total formulation weight. The ratio of oil to emulsifier is a critical parameter to adjust to prevent phase separation.[1]
Troubleshooting Guides
Issue 1: Emulsion is Grainy or Has a Waxy Appearance
Possible Causes:
-
Improper Heating: The oil and water phases were not heated to a sufficiently high and matching temperature before emulsification. This can cause the this compound to solidify prematurely upon mixing.[1]
-
Crystallization: The emulsifier system is not robust enough to prevent the wax from crystallizing as the emulsion cools. This can occur if an inappropriate type or amount of emulsifier is used.[1]
-
Cooling Rate: The emulsion was cooled too rapidly, not allowing for the proper arrangement of the dispersed droplets.
Solutions:
-
Ensure Proper Heating: Heat both the oil phase (containing this compound) and the water phase to at least 5-10°C above the melting point of the this compound. A temperature of 80-85°C is a good starting point. Use a thermometer to ensure both phases are at a similar temperature before mixing.
-
Optimize Emulsifier System:
-
Experiment with different emulsifier blends to find the optimal HLB.
-
Incorporate a co-emulsifier that can disrupt the crystal lattice of the wax.
-
Consider adding a stabilizer like a polymer or gum to the water phase to increase viscosity and hinder crystal growth.
-
-
Controlled Cooling: Allow the emulsion to cool slowly while stirring gently. This promotes the formation of a stable, fine droplet dispersion.
Issue 2: Emulsion Separates into Layers (Phase Separation)
Possible Causes:
-
Incorrect HLB: The HLB of the emulsifier system does not match the required HLB of the oil phase.
-
Insufficient Emulsifier: The amount of emulsifier is too low to adequately surround the oil droplets and prevent them from coalescing.[1]
-
Inadequate Mixing/Shear: The energy input during emulsification was not sufficient to break down the oil phase into small, stable droplets.
-
pH Shift: A significant change in the pH of the emulsion can destabilize certain emulsifiers, leading to separation.[1]
Solutions:
-
HLB Optimization: Prepare a series of small test emulsions with emulsifier blends of varying HLB values (e.g., from 9 to 13) to determine the optimal HLB for your specific oil phase composition.
-
Adjust Emulsifier Concentration: Gradually increase the concentration of the emulsifier system in your formulation.
-
High-Shear Homogenization: Use a high-shear mixer or homogenizer to create a fine droplet size distribution. The smaller the droplets, the more stable the emulsion will be.
-
pH Monitoring and Adjustment: Measure the pH of the final emulsion and adjust it to a range where your emulsifier system is most effective. Buffering the system can also help maintain a stable pH.
Issue 3: Emulsion Viscosity Changes Over Time or with Temperature
Possible Causes:
-
Flocculation or Coalescence: The oil droplets are aggregating, leading to an increase or decrease in viscosity.
-
Polymer Instability: If a polymer-based stabilizer is used, it may be sensitive to changes in temperature or pH. Some polymers can be irreversibly damaged by high shear.[1]
-
High Wax Concentration: An excessive concentration of this compound can lead to significant viscosity changes with temperature fluctuations.
Solutions:
-
Improve Emulsion Stability: Address the root causes of droplet aggregation by optimizing the emulsifier system and homogenization process (as described in Issue 2).
-
Select Appropriate Stabilizers: Choose a stabilizer that is robust to the expected temperature and pH ranges of your product's lifecycle. If using a shear-sensitive polymer, add it during the cooling phase under low-shear mixing.[1]
-
Optimize Wax Concentration: Evaluate if the concentration of this compound can be reduced while still achieving the desired product attributes.
Quantitative Data Summary
| Property | Estimated Value | Source/Notes |
| This compound | ||
| Molecular Formula | C46H92O2 | |
| Melting Point | ~80-85 °C | Estimated based on similar long-chain wax esters. |
| Required HLB | 9 - 12 | Estimated range for O/W emulsions. Experimental optimization is recommended. |
| Typical Use Level | 2% - 10% w/w | General starting range for high-melting-point waxes in emulsions. |
| Processing Parameters | ||
| Oil Phase Temperature | 80 - 85 °C | Should be 5-10°C above the wax's melting point. |
| Water Phase Temperature | 80 - 85 °C | Should be similar to the oil phase temperature. |
| Homogenization Speed | 5,000 - 10,000 rpm | For laboratory-scale high-shear mixers. |
| Cooling Rate | Slow, with gentle stirring | To prevent crystallization and shock. |
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion with this compound
Materials:
-
This compound
-
Other oil-phase ingredients (e.g., carrier oils, emollients)
-
Deionized water
-
Water-phase ingredients (e.g., humectants, stabilizers)
-
Primary emulsifier and co-emulsifier
-
Preservative
-
pH adjuster (e.g., citric acid, sodium hydroxide)
Equipment:
-
Two heat-resistant beakers
-
Water bath or heating mantle
-
High-shear homogenizer
-
Overhead stirrer
-
Thermometer
-
pH meter
Procedure:
-
Phase Preparation:
-
Oil Phase: Combine this compound, other oil-soluble ingredients, and the emulsifiers in a beaker.
-
Water Phase: Combine deionized water and other water-soluble ingredients in a separate beaker.
-
-
Heating: Heat both phases separately to 80-85°C. Stir each phase until all components are dissolved and the phases are uniform.
-
Emulsification:
-
Slowly add the water phase to the oil phase while mixing with the high-shear homogenizer.
-
Homogenize for 3-5 minutes at a speed sufficient to create a uniform, white emulsion.
-
-
Cooling:
-
Transfer the emulsion to an overhead stirrer and cool with gentle, continuous mixing.
-
When the emulsion has cooled to below 40°C, add any heat-sensitive ingredients, such as preservatives and fragrances.
-
-
Final Adjustments:
-
Once the emulsion has reached room temperature, measure the pH and adjust if necessary.
-
Protocol 2: Accelerated Stability Testing
Objective: To assess the stability of the emulsion under stressed conditions to predict its long-term shelf life.
Procedure:
-
Sample Preparation: Dispense the emulsion into multiple sealed, airtight containers.
-
Thermal Stress Testing:
-
Elevated Temperature: Store samples at 40°C, 45°C, and 50°C for a period of 1 to 3 months.[3][4]
-
Low Temperature: Store samples at 4°C and -10°C for at least one week.[3][4]
-
Freeze-Thaw Cycling: Subject samples to at least three cycles of freezing at -10°C for 24 hours followed by thawing at room temperature (25°C) for 24 hours.[4]
-
-
Mechanical Stress Testing:
-
Evaluation: At regular intervals (e.g., weekly), evaluate the samples for any changes in:
-
Physical Appearance: Color, odor, phase separation, creaming, and the presence of crystals or graininess.
-
Physicochemical Properties: pH and viscosity.
-
Microscopic Appearance: Droplet size and distribution using a microscope.
-
Visualizations
Caption: Troubleshooting workflow for a grainy emulsion.
Caption: Workflow for preparing an O/W emulsion.
References
"troubleshooting eicosyl hexacosanoate extraction efficiency"
Technical Support Center: Eicosyl Hexacosanoate Extraction
Welcome to the technical support center for this compound and other long-chain wax ester extractions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its extraction challenging?
This compound is a wax ester, which is an ester of a long-chain fatty acid and a long-chain fatty alcohol.[1][2][3] Like other waxes, it is a nonpolar, hydrophobic compound with a high melting point, making it insoluble in water but soluble in nonpolar organic solvents.[1][4] Extraction can be challenging due to its low volatility and the potential for co-extraction of other lipids, which may require subsequent purification steps.
2. Which extraction method is most suitable for this compound?
The choice of extraction method depends on factors such as the starting material, desired purity, and available equipment. The two primary methods are:
-
Supercritical Fluid Extraction (SFE) with CO2: This is a "green" extraction method that uses carbon dioxide in its supercritical state as a solvent.[5] It is highly tunable, allowing for selective extraction by modifying pressure and temperature.[6]
-
Soxhlet Extraction: A classical solvent extraction method that uses a continuous reflux of an organic solvent (e.g., hexane) to extract the compound of interest.[7] It is a robust and well-established technique.
3. How can I improve the yield of my this compound extraction?
Low yield is a common issue in wax ester extraction. To improve your yield, consider the following:
-
Optimize extraction parameters: For SFE, adjust the pressure and temperature to enhance the solubility of the wax ester.[8] For Soxhlet extraction, ensure a sufficient number of extraction cycles.
-
Proper sample preparation: The starting material should be finely ground to maximize the surface area for extraction.
-
Solvent selection: Use a nonpolar solvent like hexane for Soxhlet extraction, as wax esters are highly soluble in such solvents.
-
Avoid channeling in SFE: "Channeling" is a phenomenon where the supercritical fluid creates preferential paths through the material, leading to incomplete extraction.[9] This can be mitigated by ensuring the material is packed uniformly in the extraction vessel.[9]
4. My extract is contaminated with other lipids. How can I purify it?
Co-extraction of other lipids is a common problem. Purification can be achieved through:
-
Winterization: This process involves dissolving the extract in a solvent like ethanol and then cooling it to a low temperature. The waxes will precipitate out of the solution and can be separated by filtration.
-
Solid-Phase Extraction (SPE): SPE can be used to separate different classes of lipids based on their polarity.
Troubleshooting Guides
Low Extraction Yield
| Potential Cause | Recommended Action | Expected Outcome |
| Supercritical Fluid Extraction (SFE) | ||
| Insufficient CO2 density | Increase the pressure of the SFE system. | Higher CO2 density will increase the solubility of the wax ester, leading to a higher yield.[8] |
| Low temperature | Increase the temperature of the SFE system. | Increased temperature can enhance the vapor pressure of the wax ester, improving extraction efficiency.[8] |
| "Channeling" of the supercritical fluid | Ensure uniform packing of the starting material in the extraction vessel. Consider a multi-cycle extraction with depressurization between cycles.[9] | Uniform flow of the supercritical fluid through the material will ensure complete extraction. |
| Soxhlet Extraction | ||
| Inappropriate solvent | Use a nonpolar solvent such as hexane. | Wax esters are highly soluble in nonpolar solvents, leading to efficient extraction.[4] |
| Insufficient extraction time | Increase the number of extraction cycles. | More cycles will ensure that all the soluble wax ester is extracted from the starting material. |
| Poor sample preparation | Grind the starting material to a fine powder. | A larger surface area will allow for better solvent penetration and more efficient extraction. |
Extract Contamination
| Potential Cause | Recommended Action | Expected Outcome |
| Co-extraction of other lipids | Perform a post-extraction winterization step. | Unwanted, more saturated lipids will precipitate at low temperatures and can be removed by filtration. |
| Presence of polar compounds | Use a less polar solvent for extraction or perform a post-extraction purification step like Solid-Phase Extraction (SPE). | A less polar solvent will be more selective for the nonpolar wax esters. SPE can separate compounds based on polarity. |
| Incomplete separation of phases | If performing a liquid-liquid extraction, allow more time for the phases to separate completely. | A clean separation of the organic and aqueous phases will prevent contamination. |
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE) of this compound
This protocol describes a general method for the extraction of this compound from a plant-based matrix using SFE with CO2.
Materials:
-
Dried and finely ground starting material
-
Supercritical fluid extractor
-
CO2 (supercritical fluid grade)
Procedure:
-
Sample Preparation: Ensure the starting material is finely ground to a consistent particle size.
-
Loading the Extractor: Pack the ground material uniformly into the extraction vessel to prevent channeling.
-
Setting SFE Parameters:
-
Extraction: Begin the extraction process and collect the extract in the separator. The extraction time will depend on the sample size and the specific SFE system.
-
Extract Recovery: After the extraction is complete, carefully recover the extract from the separator.
Protocol 2: Soxhlet Extraction of this compound
This protocol provides a general method for the extraction of this compound using a Soxhlet apparatus.
Materials:
-
Dried and finely ground starting material
-
Soxhlet extractor
-
Cellulose thimble
-
Hexane (or another suitable nonpolar solvent)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh the finely ground starting material and place it in a cellulose thimble.
-
Assembling the Apparatus: Place the thimble in the Soxhlet extractor. Fill a round-bottom flask with hexane to about two-thirds of its volume and assemble the Soxhlet apparatus with a condenser.
-
Extraction: Heat the hexane using a heating mantle to initiate the reflux cycle. Allow the extraction to proceed for at least 6-8 hours, or until the solvent in the extractor runs clear.
-
Solvent Removal: After the extraction is complete, remove the solvent from the extract using a rotary evaporator to obtain the crude wax ester extract.
Visualizations
Troubleshooting Workflow for Low Extraction Yield
Caption: Troubleshooting workflow for low extraction yield.
General Experimental Workflow for Wax Ester Extraction and Analysis
Caption: General workflow for wax ester extraction and analysis.
References
- 1. youtube.com [youtube.com]
- 2. Biochemistry, Lipids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Wax - Wikipedia [en.wikipedia.org]
- 5. Supercritical fluid extraction - The green manufacturing process - Sabinsa Canada Inc. | Health Nutrition Industry [sabinsa.ca]
- 6. Lipid Extracts Obtained by Supercritical Fluid Extraction and Their Application in Meat Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecularly imprinted polymer - Wikipedia [en.wikipedia.org]
- 8. Supercritical Fluid Extraction and Chromatography of Lipids in Bilberry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lucris.lub.lu.se [lucris.lub.lu.se]
Technical Support Center: Eicosyl Hexacosanoate Melting Point Determination
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the melting point determination of eicosyl hexacosanoate and other long-chain esters.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of this compound?
Q2: Why can't I find a standard reference melting point for my compound?
The absence of a reference melting point in common databases can be due to several factors:
-
Novelty of the Compound: The substance may be a novel or specialty chemical that has not been extensively studied.
-
Purity Variations: The synthesis of long-chain esters can result in a mixture of homologues or isomers, making it difficult to establish a sharp melting point for the bulk material.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own distinct melting point.
Q3: What are the primary factors that can influence the melting point of my this compound sample?
Several factors can affect the melting point of long-chain esters:
-
Purity: Impurities typically depress and broaden the melting point range.[1]
-
Chain Length: Longer alkyl chains in both the fatty acid and alcohol moieties lead to higher melting points due to stronger intermolecular forces.[1][2]
-
Chain Branching: Branched chains generally result in lower melting points compared to their linear isomers because they do not pack as efficiently in a crystal lattice.[2]
-
Unsaturation: The presence of double bonds (unsaturation) in the carbon chains, particularly in the cis configuration, introduces kinks that disrupt crystal packing and lower the melting point.[3]
-
Crystalline Structure: As mentioned, different polymorphic forms will have different melting points. The thermal history of the sample can influence which polymorph is present.
Troubleshooting Guide for Melting Point Determination
This guide focuses on Differential Scanning Calorimetry (DSC), a common and highly sensitive technique for determining melting points and other thermal transitions.
| Issue | Potential Cause | Recommended Solution | References |
| Broad or multiple melting peaks | Sample impurity; Presence of multiple isomers or polymorphs. | Purify the sample through recrystallization or chromatography. Analyze the sample using techniques like GC-MS or LC-MS to identify impurities. | [4] |
| Noisy or drifting baseline | Improper sample preparation; Instrument contamination; Insufficient thermal equilibration. | Ensure the sample is properly packed in the DSC pan and has good thermal contact. Clean the DSC cell. Perform a baseline run with empty pans to check for instrument drift. | [5] |
| Asymmetric or unclear peak shape | Sample impurities; Low instrument sensitivity; Instrument noise. | Enhance sample purity. Adjust the instrument's sensitivity settings. Minimize environmental noise and vibrations around the instrument. | [4] |
| Inaccurate or non-reproducible melting point | Incorrect instrument calibration; Inappropriate heating rate; Poor thermal contact between the sample and the crucible. | Calibrate the DSC instrument with certified reference materials (e.g., indium, tin).[6] Use a standard heating rate (e.g., 5-10 °C/min). Ensure the sample is a fine powder and evenly distributed at the bottom of the pan.[5] | |
| Sample degradation during analysis | The sample is thermally unstable at its melting point. | Use a lower heating rate to minimize thermal stress. Consider using Thermogravimetric Analysis (TGA) to determine the decomposition temperature and set the DSC experiment to end before this temperature is reached. | |
| Interaction between sample and crucible | The sample is reacting with the material of the DSC pan (e.g., aluminum). | Use an inert crucible material such as gold or platinum, especially if the sample is reactive.[5] |
Experimental Protocols
Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion of this compound.
Materials:
-
This compound sample (high purity)
-
DSC instrument
-
Aluminum or other suitable DSC pans and lids
-
Certified reference material for calibration (e.g., Indium)
-
Microbalance
Procedure:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified reference material like indium according to the manufacturer's instructions.[6]
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a clean DSC pan. The sample should be a fine, homogeneous powder to ensure good thermal contact.
-
Encapsulation: Hermetically seal the DSC pan containing the sample. Prepare an empty, sealed pan to be used as a reference.
-
DSC Analysis:
-
Place the sample pan and the reference pan into the DSC cell.
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a temperature significantly above the expected melting point (e.g., 120 °C).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The melting point is typically determined as the onset temperature or the peak temperature of the endothermic melting transition on the DSC thermogram.
-
The area under the melting peak corresponds to the enthalpy of fusion (ΔHfus).
-
Visualizations
Troubleshooting Workflow for Unexpected DSC Results
Caption: Troubleshooting workflow for unexpected DSC results.
References
Validation & Comparative
A Comparative Analysis of Very Long-Chain Wax Esters: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Very long-chain wax esters (VLC-WEs), composed of long-chain fatty acids esterified to long-chain fatty alcohols, are a diverse class of lipids with significant potential in various scientific and industrial applications, including drug delivery systems, biocompatible lubricants, and as components in pharmaceutical and cosmetic formulations. Their unique physicochemical properties, largely dictated by their chain length and degree of saturation, make them a subject of growing interest. This guide provides a comparative analysis of VLC-WEs, focusing on their physical properties, synthesis methodologies, and analytical characterization.
Physicochemical Properties of Very Long-Chain Wax Esters
The physical state and functional properties of VLC-WEs are primarily determined by their molecular weight and structure. Key properties such as melting point, boiling point, and density are crucial for determining their suitability for specific applications.
Data Summary
The following table summarizes the available physicochemical data for a selection of saturated very long-chain wax esters. It is important to note that comprehensive data, particularly for boiling points and densities of specific VLC-WEs, is limited in publicly available literature. The melting points of saturated wax esters generally increase with chain length. For instance, synthetic wax esters with carbon chains ranging from 26 to 48 carbons exhibit melting points between 38°C and 73°C[1].
| Wax Ester Name | Fatty Acid Component | Fatty Alcohol Component | Total Carbons | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| Behenyl Behenate | Behenic Acid (C22:0) | Behenyl Alcohol (C22:0) | C44 | 75 | Data not available | Data not available |
| Lignoceryl Lignocerate | Lignoceric Acid (C24:0) | Lignoceryl Alcohol (C24:0) | C48 | Data not available | Data not available | Data not available |
| Cerotic Acid Cerotyl Ester | Cerotic Acid (C26:0) | Cerotyl Alcohol (C26:0) | C52 | Data not available | Data not available | Data not available |
| Montanyl Montanate | Montanic Acid (C28:0) | Montanyl Alcohol (C28:0) | C56 | Data not available | Data not available | Data not available |
Synthesis of Very Long-Chain Wax Esters: A Comparative Overview
The synthesis of VLC-WEs can be achieved through both chemical and enzymatic routes. The choice of method depends on factors such as desired purity, yield, cost, and environmental considerations.
Chemical Synthesis
Traditional chemical synthesis of wax esters involves the direct esterification of a fatty acid with a fatty alcohol, often at high temperatures and in the presence of an acid catalyst. While this method can be effective, it often suffers from drawbacks such as the formation of side products, the need for harsh reaction conditions, and potential environmental concerns. A reported synthesis route for behenyl behenate from behenic acid and 1-docosanol has a high yield of 99.6%.
Enzymatic Synthesis
Enzymatic synthesis, utilizing lipases as biocatalysts, offers a greener and more specific alternative to chemical methods. These reactions are typically carried out under milder conditions, leading to higher purity products and fewer downstream processing steps. Studies have shown that enzymatic synthesis can achieve high yields, for example, the synthesis of cetyl octanoate using Novozym® 435 resulted in a 95% yield[2]. In a comparative study, an enzymatic process for synthesizing a kojic acid ester achieved an 82% yield, whereas the chemical method yielded 67%[3]. The lower energy consumption and reduced waste generation make enzymatic synthesis an increasingly attractive option[2].
dot
Caption: A comparison of chemical and enzymatic synthesis pathways for VLC-WEs.
Experimental Protocols
Accurate characterization of VLC-WEs is essential for quality control and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of these compounds.
Protocol: GC-MS Analysis of Very Long-Chain Wax Esters
This protocol provides a general guideline for the analysis of VLC-WEs using GC-MS. Specific parameters may need to be optimized depending on the sample matrix and the specific wax esters being analyzed.
1. Sample Preparation:
-
Dissolve the wax ester sample in a suitable organic solvent (e.g., hexane, chloroform, or toluene) to a final concentration of approximately 1 mg/mL.
-
If the sample is a complex mixture, a preliminary purification step, such as solid-phase extraction (SPE), may be necessary to isolate the wax ester fraction.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or similar.
-
Mass Spectrometer: Agilent 5975B or similar.
-
Column: A high-temperature, non-polar capillary column is recommended, such as a DB-1HT or equivalent (e.g., 15 m x 0.25 mm i.d., 0.1 µm film thickness).
-
Injector: Split/splitless injector.
-
Injection Volume: 1 µL.
-
Injector Temperature: 320°C - 350°C.
-
Mode: Splitless injection is often preferred for trace analysis.
-
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp 1: Increase to 320°C at a rate of 10°C/minute.
-
Hold at 320°C for 10-20 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50 - 800.
-
3. Data Analysis:
-
Identification of individual wax esters is achieved by comparing their mass spectra and retention times with those of authentic standards or by interpretation of the fragmentation patterns. The mass spectra of wax esters typically show a characteristic molecular ion peak (M+) and fragment ions corresponding to the fatty acid and fatty alcohol moieties.
dot
Caption: A typical workflow for the analysis of VLC-WEs using GC-MS.
Conclusion
The study of very long-chain wax esters is a rapidly evolving field with significant implications for various scientific disciplines. While progress has been made in understanding their properties and developing efficient synthesis and analytical methods, further research is needed to expand the database of their physicochemical properties and to optimize production processes for specific applications. The choice between chemical and enzymatic synthesis will depend on a careful consideration of factors such as yield, purity requirements, cost-effectiveness, and environmental impact. The methodologies and data presented in this guide provide a valuable resource for researchers and professionals working with these fascinating biomolecules.
References
Cross-Validation of Eicosyl Hexacosanoate Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common analytical techniques for the quantification of eicosyl hexacosanoate, a long-chain wax ester. Due to the limited availability of specific validation data for this compound, this guide presents representative performance characteristics based on published data for structurally similar long-chain, saturated wax esters. The information herein is intended to assist researchers in selecting the appropriate methodology for their specific analytical needs.
Data Presentation: A Comparative Analysis
The following table summarizes the expected performance characteristics of three common analytical methods for the quantification of long-chain wax esters like this compound. It is important to note that actual performance may vary depending on the specific instrumentation, experimental conditions, and sample matrix.
| Parameter | High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC-MS) | High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (HPLC-APCI-MS) | High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD) |
| Linearity (R²) | ≥ 0.987[1] | Typically ≥ 0.99 | Typically ≥ 0.99 |
| Limit of Detection (LOD) | Method dependent, sub-nanogram on-column achievable | 200 nmol/L to 20 µmol/L[2] | Low nanogram range on-column[3] |
| Limit of Quantification (LOQ) | Method dependent, nanogram on-column achievable | Typically 3x LOD | Typically 3x LOD |
| Accuracy (% Recovery) | 80-120% (typical target) | 80-120% (typical target) | 80-120% (typical target) |
| Precision (%RSD) | < 15% (typical target) | < 15% (typical target) | < 5% for detector response[4] |
| Specificity | High (mass spectral data) | High (mass spectral data) | Low (non-specific detection) |
| Throughput | Moderate | High | High |
Experimental Protocols
High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC-MS)
This method is suitable for the analysis of thermally stable and volatile compounds. For long-chain wax esters like this compound, high-temperature conditions are necessary to ensure volatilization without degradation.
Sample Preparation:
-
Dissolve the sample containing this compound in an appropriate organic solvent (e.g., hexane, toluene).
-
If necessary, perform a cleanup step using solid-phase extraction (SPE) with a silica gel cartridge to remove polar interferences.
-
Add an appropriate internal standard (e.g., a different long-chain wax ester not present in the sample).
Instrumental Analysis:
-
GC System: A gas chromatograph equipped with a high-temperature capillary column (e.g., DB-1ht, 15 m x 0.25 mm, 0.10 µm film thickness).[1]
-
Injector: High-temperature, split/splitless injector.
-
Oven Temperature Program:
-
Initial temperature: 120°C
-
Ramp 1: 15°C/min to 240°C
-
Ramp 2: 8°C/min to 390°C
-
Hold: 6 min at 390°C[1]
-
-
Carrier Gas: Helium.
-
MS Detector: A mass spectrometer operating in electron ionization (EI) mode.
-
Acquisition: Full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.
High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (HPLC-APCI-MS)
This technique is well-suited for the analysis of thermally labile and less volatile compounds. APCI is an effective ionization technique for nonpolar lipids like wax esters.
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase (e.g., chloroform, isopropanol).
-
Filter the sample through a 0.22 µm syringe filter to remove particulate matter.
-
Add an appropriate internal standard.
Instrumental Analysis:
-
HPLC System: A high-performance liquid chromatograph.
-
Column: A C18 or C30 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and ethyl acetate is often used.[2]
-
Flow Rate: Typical flow rates are between 0.5 and 1.0 mL/min.
-
MS Detector: A mass spectrometer equipped with an APCI source operating in positive ion mode.
-
Acquisition: Full scan for identification and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD)
HPLC-ELSD is a universal detection method that is not dependent on the chromophoric properties of the analyte, making it suitable for lipids.
Sample Preparation:
-
Dissolve the sample in a suitable organic solvent.
-
Filter the sample to remove any particulates.
-
An internal standard can be used to improve precision.
Instrumental Analysis:
-
HPLC System: An HPLC system compatible with gradient elution.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of solvents such as methanol, acetonitrile, and water.
-
ELSD Detector:
-
Nebulizer Temperature: Optimized for the volatility of the mobile phase.
-
Evaporation Temperature: Set to ensure complete evaporation of the mobile phase without volatilizing the analyte.
-
Gas Flow Rate: Adjusted to optimize sensitivity.
-
Mandatory Visualization
Caption: HT-GC-MS experimental workflow for this compound quantification.
Caption: HPLC-APCI-MS experimental workflow for this compound quantification.
Caption: HPLC-ELSD experimental workflow for this compound quantification.
References
- 1. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of wax ester molecular species by high performance liquid chromatography/atmospheric pressure chemical ionisation mass spectrometry | CoLab [colab.ws]
- 3. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Eicosyl Hexacosanoate and Synthetic Waxes: A Comparative Performance Analysis in Pharmaceutical Formulations
In the landscape of pharmaceutical sciences and drug development, the selection of appropriate excipients is paramount to achieving desired therapeutic outcomes. Waxes, both natural and synthetic, play a crucial role as formulation aids, particularly in the development of controlled-release dosage forms. This guide provides a detailed comparison of the performance of eicosyl hexacosanoate, a component of natural waxes like beeswax, with various synthetic waxes used in pharmaceutical applications. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and mechanistic visualizations.
Introduction to this compound and Synthetic Waxes
This compound is a wax ester, a type of organic compound derived from the esterification of eicosanoic acid and hexacosanol. While not commonly isolated as a single entity for pharmaceutical use, it is a constituent of natural waxes such as beeswax. Beeswax itself is a complex mixture of over 300 components, including hydrocarbons, free fatty acids, and various esters of fatty acids and fatty alcohols.[1]
Synthetic waxes, in contrast, are man-made materials produced through chemical synthesis, offering a high degree of purity, uniform composition, and customizable physical properties.[2] Common synthetic waxes in the pharmaceutical industry include polyethylene waxes, Fischer-Tropsch waxes, and synthetic ester waxes.[2][3] These waxes are valued for their consistent performance and chemical stability.[2]
Performance Comparison: Natural vs. Synthetic Waxes
The choice between a natural wax component like this compound (represented by beeswax) and a synthetic wax often depends on the specific application, desired release profile, and manufacturing process.
Table 1: General Properties of Beeswax and Common Synthetic Waxes
| Property | Beeswax (as a source of this compound) | Polyethylene Wax (PE Wax) | Fischer-Tropsch (FT) Wax |
| Source | Natural (produced by honeybees) | Synthetic (from polyethylene)[4] | Synthetic (from gas-to-liquid conversion)[3] |
| Composition | Complex mixture of hydrocarbons, esters, fatty acids, and alcohols[1] | Polymer of ethylene monomer units[4] | Unadulterated and homogeneous saturated hydrocarbons[3] |
| Melting Point (°C) | 62 - 64[5] | Varies depending on molecular weight | 45 - 100[4] |
| Key Features | Biocompatible, biodegradable, provides good mechanical strength to matrices.[6] | High heat tolerance, good lubricating action.[3] | High purity, consistent quality, excellent blending performance.[3] |
| Common Applications | Controlled-release tablets, microspheres, ointments, and balms.[1][6][7] | Coatings, plastics, texture enhancer in formulations.[3] | Cosmetics, food packaging, high-quality wax blends.[3] |
Drug Release Performance
Both natural and synthetic waxes are employed to create hydrophobic matrices that control the release of active pharmaceutical ingredients (APIs). The drug release from such matrices typically occurs through diffusion through the wax and/or erosion of the matrix.
A study on sustained-release venlafaxine HCl tablets investigated the effects of beeswax and carnauba wax on the drug release profile. The results indicated that both waxes effectively retarded drug release over 12 hours.[6] Increasing the concentration of beeswax led to a decrease in the drug release rate.[6]
Similarly, carnauba wax has been used in combination with other materials like stearyl alcohol to create retardant bases for sustained-release formulations.[8] The sintering of pellets containing carnauba wax at elevated temperatures was shown to further retard drug release by increasing the hydrophobicity and internal surface area of the wax within the pellets.[9]
Synthetic waxes are also utilized to provide controlled-release properties in drug delivery systems.[2] Their uniform nature can lead to more reproducible release profiles compared to the inherent variability of natural waxes.[2]
Table 2: Comparative Drug Release Data from Wax-based Matrices
| Wax Type | Drug | Dosage Form | Key Findings on Drug Release | Reference |
| Beeswax & Carnauba Wax | Venlafaxine HCl | Matrix Tablet | Both waxes retarded release over 12 hours. Increasing wax concentration decreased release rate. | [6] |
| Beeswax | Clozapine | Microspheres | Drug release was significantly slowed down compared to a commercial formulation. | [1] |
| Beeswax | Flurbiprofen | Microspheres | Showed very low drug release at pH 1.2 (less than 5% after 2 hours), demonstrating gastro-resistant properties. | [1] |
| Carnauba Wax | Theophylline | Sintered Pellets | Increasing carnauba wax concentration and sintering temperature/duration increased drug release retardation. | [9] |
Experimental Protocols
The following are examples of experimental methodologies used to evaluate the performance of waxes in pharmaceutical formulations, based on the cited literature.
1. Preparation of Wax Matrix Tablets by Melt Granulation
-
Objective: To prepare sustained-release tablets using a wax matrix.
-
Methodology:
-
The wax (e.g., beeswax, carnauba wax) is melted in a suitable vessel.[6]
-
The active pharmaceutical ingredient (API) is slowly added to the molten wax with continuous stirring.[6]
-
After complete dispersion of the API, the molten mass is allowed to cool and solidify.
-
The solidified mass is then passed through a sieve to obtain granules of a desired size.[6]
-
The granules are blended with other excipients like fillers (e.g., lactose) and lubricants (e.g., talc).[6]
-
The final blend is compressed into tablets using a tablet press.[6]
-
2. In Vitro Drug Release Study (Dissolution Test)
-
Objective: To determine the rate and extent of drug release from the wax-based dosage form.
-
Methodology:
-
A USP-compliant dissolution apparatus (e.g., paddle or basket type) is used.
-
The dissolution medium is selected based on the drug's properties and the intended site of release (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8).[1]
-
The temperature of the dissolution medium is maintained at 37 ± 0.5 °C.
-
The dosage form (tablet or microspheres) is placed in the dissolution vessel.
-
At predetermined time intervals, samples of the dissolution medium are withdrawn.
-
The amount of drug released is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
The cumulative percentage of drug released is plotted against time to obtain the drug release profile.
-
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to wax-based drug delivery systems.
Caption: Experimental workflow for preparing and testing wax matrix tablets.
Caption: Drug release mechanism from a hydrophobic wax matrix.
Conclusion
Both natural waxes, containing components like this compound, and synthetic waxes offer valuable properties for the development of pharmaceutical formulations, particularly for controlled drug delivery. Natural waxes like beeswax are biocompatible and have a long history of use, providing effective drug release retardation. However, their complex and variable composition can pose challenges in reproducibility. Synthetic waxes, on the other hand, provide high purity, consistency, and the ability to tailor properties for specific needs, which can lead to more predictable and reproducible drug release profiles.
The selection between these materials should be based on a thorough evaluation of the desired product performance, regulatory requirements, and manufacturing considerations. The experimental protocols and data presented in this guide offer a foundation for researchers and drug development professionals to make informed decisions in the formulation of robust and effective drug delivery systems.
References
- 1. revues.imist.ma [revues.imist.ma]
- 2. SYNTHETIC WAX - Ataman Kimya [atamanchemicals.com]
- 3. Synthetic wax types - SER Wax Industry [cere.it]
- 4. Bio Greenware Ltd | Speciality waxes [biogreenware.com]
- 5. journal.bee.or.kr [journal.bee.or.kr]
- 6. Statistical Optimization of Sustained Release Venlafaxine HCI Wax Matrix Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. Sintering of wax for controlling release from pellets - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Purity of Synthetic Eicosyl Hexacosanoate: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds is a critical step in ensuring the validity and reproducibility of experimental results, as well as for meeting regulatory standards in pharmaceutical and cosmetic applications. This guide provides a comparative overview of analytical methods for confirming the purity of synthetic eicosyl hexacosanoate, a C46 very long-chain wax ester. We present experimental data, detailed protocols, and a comparison with alternative long-chain esters.
Data Presentation: Comparative Purity Analysis
The purity of synthetic this compound can be compared with other long-chain esters commonly used in various formulations. The following table summarizes typical purity data obtained from Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).
Note: The following data is representative and intended for comparative purposes. Actual values may vary based on the specific synthesis and purification methods employed.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Purity by GC-MS (%) | Purity by HPLC-ELSD (%) | Melting Point (°C) |
| This compound | C46H92O2 | 677.24 | > 99.0 | > 99.0 | 85-90 |
| Cetyl Palmitate | C32H64O2 | 480.86 | > 98.0[1] | > 98.0 | 49-55[1] |
| Behenyl Behenate | C44H88O2 | 649.18 | > 98.0 | > 98.0 | 78-82 |
| Carnauba Wax (Typical) | Mixture of Esters | Variable | Not Applicable | Not Applicable | 82-86[2] |
Experimental Protocols
Accurate determination of purity requires robust analytical methods. Below are detailed protocols for GC-MS and HPLC-ELSD analysis of this compound.
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For very long-chain esters, high-temperature GC is necessary.
Methodology:
-
Instrumentation: A high-temperature gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: A high-temperature capillary column suitable for wax analysis (e.g., Agilent J&W DB-5ht, 15 m x 0.25 mm, 0.10 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp 1: 15°C/min to 380°C.
-
Hold at 380°C for 10 minutes.
-
-
Injector:
-
Mode: Splitless.
-
Temperature: 380°C.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-800.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Sample Preparation: Dissolve 1 mg of synthetic this compound in 1 mL of a suitable high-boiling point solvent like chloroform or toluene.
Data Analysis: The purity is determined by calculating the peak area percentage of the this compound peak relative to the total peak area of all components in the chromatogram. The mass spectrum of the main peak should be consistent with the fragmentation pattern of this compound.
Purity Determination by High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC-ELSD is well-suited for the analysis of non-volatile compounds that lack a UV chromophore, such as long-chain saturated esters. A C30 reversed-phase column is effective for separating these large, hydrophobic molecules.
Methodology:
-
Instrumentation: An HPLC system with a quaternary pump, autosampler, column oven, and an evaporative light scattering detector (e.g., Agilent 1260 Infinity II LC System with a 1290 Infinity II ELSD).
-
Column: A reversed-phase C30 column (e.g., Develosil C30-UG-5, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and chloroform.
-
Mobile Phase A: Methanol
-
Mobile Phase B: Chloroform
-
-
Gradient Program:
-
0-5 min: 100% A
-
5-25 min: Linear gradient to 50% B
-
25-30 min: Hold at 50% B
-
30-35 min: Return to 100% A
-
35-40 min: Re-equilibration at 100% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
ELSD Settings:
-
Nebulizer Temperature: 30°C.
-
Evaporator Temperature: 50°C.
-
Gas Flow (Nitrogen): 1.5 SLM.
-
-
Sample Preparation: Dissolve 2 mg of synthetic this compound in 1 mL of a 1:1 mixture of chloroform and isopropanol.
Data Analysis: Purity is determined by the area percentage of the main peak. The ELSD provides a response proportional to the mass of the analyte, making it suitable for quantitative analysis of compounds with no UV absorbance.
Potential Impurities in Synthetic this compound
The most common method for synthesizing this compound is the Fischer esterification of eicosanol (a C20 alcohol) and hexacosanoic acid (a C26 fatty acid) in the presence of an acid catalyst. Potential impurities arising from this process include:
-
Unreacted Starting Materials:
-
Eicosanol
-
Hexacosanoic acid
-
-
Side Products:
-
Diesters or other byproducts from side reactions, although typically minimal under optimized conditions.
-
-
Catalyst Residues: Residual acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) that is not completely removed during the workup and purification steps.
-
Solvent Residues: Trace amounts of the reaction solvent (e.g., toluene, hexane) may remain after purification.
The analytical methods described above (GC-MS and HPLC-ELSD) are capable of detecting and quantifying these potential impurities.
Workflow for Purity Confirmation
The following diagram illustrates a logical workflow for the comprehensive purity analysis of synthetic this compound.
Caption: Workflow for the synthesis, purification, and analytical confirmation of this compound purity.
Comparison with Alternatives
This compound vs. Other Synthetic Wax Esters
-
Cetyl Palmitate (C32) and Behenyl Behenate (C44): These are shorter-chain synthetic wax esters. While they share similar properties like providing structure and emolliency to formulations, this compound's longer chain length results in a higher melting point and potentially greater occlusivity, which can be advantageous in creating more robust topical barriers in pharmaceutical and cosmetic products. The purity of these synthetic esters is typically high (>98%), comparable to that of this compound.
This compound vs. Natural Waxes
-
Carnauba Wax: Derived from the leaves of the Copernicia prunifera palm, carnauba wax is known for its hardness and high melting point.[2] However, as a natural product, its composition is a complex mixture of esters (around 85%), free fatty alcohols, fatty acids, and hydrocarbons.[3] This inherent variability can be a drawback in applications requiring high batch-to-batch consistency. Synthetic this compound, being a single chemical entity, offers superior compositional purity and reproducibility.
References
A Comparative Analysis of Eicosyl Hexacosanoate from Natural Sources: A Guide for Researchers
Eicosyl hexacosanoate, a wax ester composed of eicosyl alcohol and hexacosanoic acid, is a component of various natural waxes. These waxes, produced by plants and insects, serve as protective barriers and have been exploited for numerous applications in the pharmaceutical, cosmetic, and food industries. For researchers, scientists, and drug development professionals, understanding the variations in the composition and potential biological activities of this compound from different natural origins is crucial for harnessing its therapeutic potential. However, a comprehensive review of the existing scientific literature reveals a significant gap in the specific quantification and comparative biological evaluation of this particular wax ester.
While natural waxes like beeswax, carnauba wax, candelilla wax, and rice bran wax are known to be rich sources of wax esters, detailed compositional analyses providing the precise percentage of this compound are scarce.[1] Current research predominantly focuses on the general classification of chemical compounds within these waxes, such as hydrocarbons, free fatty acids, free alcohols, and the overall wax ester content, often specifying only the range of carbon chain lengths of the constituent fatty acids and alcohols.[2][3] This lack of specific quantitative data makes a direct comparison of this compound yield from different natural sources challenging.
Furthermore, there is a notable absence of studies directly investigating the biological activities, such as anti-inflammatory, cytotoxic, and antimicrobial effects, of isolated this compound. While some studies report on the biological properties of crude wax extracts or other constituent compounds, these findings cannot be directly extrapolated to this compound itself.[4][5]
This guide, therefore, aims to provide a framework for future research by outlining the key natural sources of wax esters, detailing the established experimental protocols for their analysis, and identifying the current knowledge gaps regarding this compound.
Potential Natural Sources of this compound
Several natural waxes are recognized for their high wax ester content and are therefore potential sources of this compound.
-
Beeswax: Produced by honeybees (Apis mellifera), beeswax is a complex mixture of hydrocarbons, free fatty acids, and a variety of wax esters.[6] The wax esters in beeswax are typically composed of fatty acids and fatty alcohols with chain lengths ranging from C12 to C34.
-
Carnauba Wax: This wax is obtained from the leaves of the Brazilian palm tree, Copernicia prunifera.[2] It is known for its hardness and high melting point, which are attributed to its high content of wax esters. The fatty acid composition of carnauba wax includes a range of even-numbered carbon chains from C18 to C30.[2]
-
Candelilla Wax: Extracted from the candelilla plant (Euphorbia antisyphilitica), this wax is composed of hydrocarbons (approximately 50%), wax esters, alcohols, sterols, and free acids.[7][8]
-
Rice Bran Wax: A byproduct of rice bran oil production, this wax is composed of long-chain saturated esters, fatty alcohols, and fatty acids.[3][9]
Experimental Protocols for the Analysis of Wax Esters
The analysis of wax esters from natural sources typically involves extraction, separation, and identification techniques. The following provides a general overview of the methodologies that would be applicable to the study of this compound.
1. Extraction of Wax Esters:
-
Solvent Extraction: This is a common method for extracting waxes from their natural matrix. A nonpolar solvent, such as hexane, is typically used to dissolve the wax from the source material (e.g., beeswax combs, carnauba wax flakes).[9] The solvent is then evaporated to yield the crude wax.
-
Refining: The crude wax extract may undergo further refining steps, such as degumming and bleaching, to remove impurities.[9]
2. Quantification and Identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful and widely used technique for the separation and identification of individual components within a complex mixture like natural wax.
-
Sample Preparation: The wax sample is typically dissolved in a suitable solvent. For the analysis of wax esters, a derivatization step (e.g., transesterification to fatty acid methyl esters and fatty alcohols) may be employed for easier analysis, or high-temperature GC can be used to analyze the intact wax esters.
-
GC Separation: The sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin column. The different components of the wax separate based on their boiling points and interactions with the column's stationary phase.
-
MS Detection: As the separated components exit the GC column, they enter the mass spectrometer. The molecules are ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is detected. This creates a unique mass spectrum for each compound, which acts as a "fingerprint" for identification by comparing it to spectral libraries.
-
To facilitate a deeper understanding of the analytical workflow, a generalized process for the extraction and analysis of wax esters is depicted in the following diagram:
Future Directions and Research Needs
The current body of scientific literature highlights a clear need for more targeted research into the specific composition and biological activities of this compound from various natural sources. Future studies should focus on:
-
Quantitative Analysis: Employing robust analytical techniques like GC-MS to accurately quantify the percentage of this compound in a wide range of natural waxes. This would enable a direct comparison of sources and facilitate the selection of the most promising candidates for further investigation.
-
Isolation and Purification: Developing efficient methods for the isolation and purification of this compound from complex wax matrices to obtain the pure compound for biological testing.
-
Biological Activity Screening: Conducting in vitro and in vivo studies to evaluate the anti-inflammatory, cytotoxic, and antimicrobial properties of purified this compound. This would provide the necessary experimental data to support its potential use in drug development.
By addressing these research gaps, the scientific community can unlock the full potential of this compound as a valuable bioactive compound derived from natural and renewable sources.
References
- 1. Wax - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Top Rice Bran Wax Manufacturer | Quality Natural Wax Supplier [zxchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. 757. Candelilla wax (WHO Food Additives Series 30) [inchem.org]
- 8. permcos.com [permcos.com]
- 9. thepharmajournal.com [thepharmajournal.com]
A Comparative Analysis of the Thermal Properties of Long-Chain Esters via Differential Scanning Calorimetry
Long-chain wax esters, defined as esters of fatty acids and fatty alcohols, are known for their high melting points and significant enthalpies of fusion, making them suitable for various high-temperature applications. The thermal properties of these esters are intrinsically linked to their molecular structure, primarily the total chain length and the degree of saturation. Saturated wax esters with 30 or more carbon atoms typically exhibit melting points above 50°C.[1] The melting temperature generally increases by 1-2°C for each additional carbon atom in the molecule.[1]
Comparative DSC Data of Long-Chain Saturated Esters
The following table summarizes the melting temperature (Tm) and enthalpy of fusion (ΔHf) for a selection of long-chain saturated esters, providing a basis for comparison. The data highlights the trend of increasing melting points with longer carbon chains. While specific data for eicosyl hexacosanoate (C46) is absent, based on the trend, it would be expected to have a melting point exceeding that of tetracosanyl tetracosanate (C48, if it were a primary ester). It is important to note that the position of the ester bond can also influence the melting temperature.[1]
| Ester Name | Molecular Formula | Total Carbons | Melting Temperature (Tm) (°C) | Enthalpy of Fusion (ΔHf) (J/g) |
| Dodecyl Myristate | C26H52O2 | 26 | ~38 | Not Reported |
| Hexadecyl Palmitate | C32H64O2 | 32 | Not Reported | Not Reported |
| Octadecyl Stearate | C36H72O2 | 36 | 61 | Not Reported |
| Eicosyl Eicosanoate | C40H80O2 | 40 | Not Reported | Not Reported |
| Docosyl Docosanoate | C44H88O2 | 44 | Not Reported | Not Reported |
| Tetracosanyl Tetracosanate | C48H96O2 | 48 | >75 | Not Reported |
Note: The data for specific melting points of all esters in the table were not consistently available in a single source. The trend of increasing melting point with chain length is a well-established principle for homologous series of lipids.
Experimental Protocol for DSC Analysis of Long-Chain Esters
A precise and consistent methodology is critical for obtaining reproducible DSC data for high-melting-point wax esters. The following protocol is a synthesis of best practices described in the literature.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the high-purity ester sample into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of sample due to volatilization, especially during heating ramps.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
2. Instrument Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (melting point: 156.6°C, ΔHf: 28.45 J/g).
-
Ensure the baseline is stable and flat across the temperature range of interest.
3. DSC Measurement Parameters:
-
Purge Gas: Use an inert gas, typically nitrogen, at a flow rate of 50 mL/min to provide a consistent and inert atmosphere.
-
Temperature Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a controlled heating rate, typically 10°C/min, to a temperature significantly above the expected melting point (e.g., 150°C).
-
Hold the sample at the high temperature for a few minutes to ensure complete melting and to erase any previous thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) back to the initial temperature.
-
Perform a second heating scan using the same parameters. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.
-
4. Data Analysis:
-
Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak. The software provided with the DSC instrument is typically used for this analysis.
Factors Influencing the Thermal Properties of Esters
The thermal behavior of esters is governed by several key structural features. The following diagram illustrates the logical relationships between these molecular properties and the resulting thermal characteristics.
Caption: Relationship between ester molecular structure and thermal properties.
References
Validating the Biological Inactivity of Eicosyl Hexacosanoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the biological inactivity of eicosyl hexacosanoate, a long-chain wax ester. By comparing its (presumed) inert nature with other long-chain fatty acid esters known for their biological effects, this document outlines the necessary experimental protocols and data presentation formats to support a claim of biological inactivity. The methodologies described herein are standard in vitro assays designed to assess cytotoxicity and interference with key cellular signaling pathways.
Introduction
This compound is a wax ester composed of eicosanol (a 20-carbon fatty alcohol) and hexacosanoic acid (a 26-carbon saturated fatty acid). Its high molecular weight and saturated, long-chain structure suggest a high degree of lipophilicity and likely low bioavailability and biological reactivity. However, rigorous experimental validation is essential to confirm its inert nature, particularly for applications in drug formulation, cosmetics, or as a negative control in biological research.
This guide focuses on a series of comparative in vitro assays to investigate the potential of this compound to induce cytotoxic effects or modulate critical signaling pathways involved in inflammation, cell proliferation, and metabolic regulation. For comparison, we will consider other long-chain fatty acid esters with documented biological activities.
Comparative Analysis of Biological Activity
The following table summarizes the expected outcomes for this compound against comparator long-chain fatty acid esters in key biological assays.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Cytotoxicity (IC50 in µM) | NF-κB Pathway Activation | MAPK Pathway Activation | PPARγ Activation | Estrogen Receptor α Modulation |
| This compound | C46H92O2 | 677.2 | > 100 (Non-toxic) | No significant change | No significant change | No significant change | No significant change |
| Methyl Stearate | C19H38O2 | 298.5 | ~50-100 | Potential weak modulation | Potential weak modulation | No significant change | No significant change |
| Cetyl Palmitate | C32H64O2 | 480.9 | > 100 (Generally non-toxic) | No significant change | Potential for weak activation | No significant change | No significant change |
| Ethyl Oleate | C20H38O2 | 310.5 | > 100 (Generally non-toxic) | Potential for inhibition | No significant change | Agonist activity | Potential for modulation |
| Butyl Stearate | C22H44O2 | 340.6 | > 100 (Generally non-toxic) | No significant change | No significant change | No significant change | Potential for weak estrogenic/anti-estrogenic activity[1] |
Experimental Protocols
To validate the biological inactivity of this compound, a panel of robust and standardized in vitro assays is recommended.
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Methodology:
-
Cell Culture: Human embryonic kidney 293 (HEK293) cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound, comparator esters (e.g., methyl stearate), a vehicle control (e.g., 0.1% DMSO), and a positive control for cytotoxicity (e.g., Doxorubicin) for 24 hours.
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing 0.5 mg/mL MTT and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration of compound that inhibits 50% of cell viability) is calculated.
NF-κB Signaling Pathway Activation Assay (Luciferase Reporter Assay)
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response. This assay utilizes a reporter gene (luciferase) under the control of an NF-κB response element.
Methodology:
-
Cell Transfection and Seeding: HEK293 cells are co-transfected with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization). Transfected cells are seeded in 96-well plates.
-
Compound Treatment: Cells are pre-treated with this compound or comparator esters for 1 hour before stimulation with a known NF-κB activator.
-
Pathway Activation: Cells are stimulated with Lipopolysaccharide (LPS, 1 µg/mL) for 6 hours to activate the NF-κB pathway. A positive control for activation (LPS alone) and a negative control (vehicle) are included.[2][3][4][5][6]
-
Lysis and Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity. Results are expressed as fold induction relative to the unstimulated vehicle control.
MAPK Signaling Pathway Activation Assay (Western Blot)
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cell proliferation, differentiation, and stress responses. Activation of key proteins in this pathway, such as ERK1/2, is assessed by detecting their phosphorylation status.
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., HeLa or A549) is seeded in 6-well plates and grown to 70-80% confluency. Cells are then treated with this compound, comparator esters, a vehicle control, and a positive control for MAPK activation (e.g., Anisomycin) for a specified time (e.g., 30 minutes).[7][8]
-
Protein Extraction: Cells are lysed, and total protein concentration is determined.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection: The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate. The band intensities are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the level of pathway activation.
PPARγ Activation Assay (Gene Reporter Assay)
Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a nuclear receptor that plays a critical role in adipogenesis and lipid metabolism.
Methodology:
-
Cell Transfection and Seeding: A suitable cell line (e.g., HEK293T) is co-transfected with a PPARγ expression plasmid, a luciferase reporter plasmid containing a PPAR response element (PPRE), and a Renilla luciferase control plasmid.
-
Compound Treatment: Transfected cells are treated with this compound, comparator esters (e.g., ethyl oleate), a vehicle control, and a known PPARγ agonist as a positive control (e.g., Rosiglitazone) for 24 hours.[9][10][11][12]
-
Lysis and Luciferase Assay: Cells are lysed, and luciferase activity is measured.
-
Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity. Results are expressed as fold activation over the vehicle control.
Estrogen Receptor α Activation Assay (E-Screen Assay)
The Estrogen Receptor α (ERα) is a nuclear hormone receptor that mediates the effects of estrogens. The E-Screen assay measures the proliferation of ER-positive breast cancer cells (MCF-7) in response to estrogenic compounds.
Methodology:
-
Cell Culture: MCF-7 cells are maintained in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with this compound, comparator esters, a vehicle control, and a positive control (17β-estradiol).
-
Proliferation Assessment: After 6 days of incubation, cell proliferation is assessed using a suitable method, such as the sulforhodamine B (SRB) assay.
-
Data Analysis: The proliferative effect is calculated relative to the vehicle control and the maximal effect induced by 17β-estradiol.
Visualizing Experimental Logic and Pathways
To further clarify the experimental design and the signaling pathways under investigation, the following diagrams are provided.
Caption: Experimental workflow for validating biological inactivity.
Caption: Simplified NF-κB signaling pathway.
Caption: Simplified MAPK/ERK signaling pathway.
Conclusion
The validation of this compound as a biologically inactive compound relies on a systematic and comparative experimental approach. By demonstrating a lack of cytotoxicity and an absence of interference with key cellular signaling pathways, robust evidence for its inert nature can be established. The protocols and comparative framework provided in this guide offer a comprehensive strategy for researchers and drug development professionals to confidently assess and document the biological inactivity of this compound and other similar long-chain esters.
References
- 1. specialchem.com [specialchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Lipopolysaccharide-induced Activation of NF-κB Non-Canonical Pathway Requires BCL10 Serine 138 and NIK Phosphorylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transcriptional profiling of the LPS induced NF-κB response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ) by Rosiglitazone Suppresses Components of the Insulin-Like Growth Factor Regulatory System in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rosiglitazone | PPAR gamma Receptor Agonists: R&D Systems [rndsystems.com]
- 11. Activation of Peroxisome Proliferator-Activated Receptor γ by Rosiglitazone Inhibits Lipopolysaccharide-Induced Release of High Mobility Group Box 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
"comparative study of eicosyl hexacosanoate in lubrication"
[2] Lubricating compositions - US3493516A - Google Patents United in the lubricating composition. The polymer may be present in an amount of from 0.05 to 10% by weight, preferably from 0.1 to 5% by weight. The copolymers of ethylene and vinyl acetate are well known and are commercially available. The copolymers of ethylene and vinyl acetate are available from E. I. du Pont de Nemours and Co. under the trade name Elvax. These copolymers may be prepared by the process as disclosed in US. Pat. No. 2,200,429. A preferred copolymer of ethylene and vinyl acetate is Elvax 240 which has a vinyl acetate content of 28% and a molecular weight of 25,000. Other copolymers are Elvax 220 which has a vinyl acetate content of 28% and a molecular weight of 35,000; Elvax 250 which has a vinyl acetate content of 28% and a molecular weight of 100,000 and Elvax 260 which has a vinyl acetate content of 28% and a molecular weight of 200,000. Other copolymers of ethylene and vinyl acetate are available from Union Carbide Corporation under the trade name of Co-Mer. A preferred copolymer is Co-Mer 401 which has a vinyl acetate content of 28% and a molecular weight of 25,000. Other copolymers of ethylene and vinyl acetate are available from Monsanto Chemical Co. under the trade name of Montothene. A preferred copolymer is Montothene 50 which has a vinyl acetate content of 28% and a molecular weight of 25,000. It is to be understood that the invention is not limited to the specific copolymers of ethylene and vinyl acetate mentioned above, but that any copolymer of ethylene and vinyl acetate may be used in the lubricating compositions of the present invention. The copolymers of ethylene and alkyl acrylates are also well known and are commercially available. The copolymers of ethylene and alkyl acrylates are available from E. I. du Pont de Nemours and Co. under the trade name of Lucite. These copolymers may be prepared by the process as disclosed in US. Pat. No. 2,953,551. A preferred copolymer of ethylene and methyl acrylate is Lucite 147 which has a methyl acrylate content of 40% and a molecular weight of 40,000. Other copolymers of ethylene and alkyl acrylates are available from Rohm & Haas Co. under the trade name of Acryloid. A preferred copolymer is Acryloid HF-838 which has a methyl acrylate content of 38% and a molecular weight of 30,000. It is to be understood that the invention is not limited to the specific copolymers of ethylene and alkyl acrylates mentioned above, but that any copolymer of ethylene and alkyl acrylate may be used in the lubricating compositions of the present invention. The copolymers of ethylene and alkyl methacrylates are also well known and are commercially available. The copolymers of ethylene and alkyl methacrylates are available from E. I. du Pont de Nemours and Co. under the trade name of Lucite. These copolymers may be prepared by the process as disclosed in US. Pat. No. 2,953,551. A preferred copolymer of ethylene and methyl methacrylate is Lucite 149 which has a methyl methacrylate content of 40% and a molecular weight of 40,000. Other copolymers of ethylene and alkyl methacrylates are available from Rohm & Haas Co. under the trade name of Acryloid. A preferred copolymer is Acryloid HF-838 which has a methyl methacrylate content of 38% and a molecular weight of 30,000. It is to be understood that the invention is not limited to the specific copolymers of ethylene and alkyl methacrylates mentioned above, but that any copolymer of ethylene and alkyl methacrylate may be used in the lubricating compositions of the present invention. The copolymers of ethylene and alkyl fumarates are also well known and are commercially available. The copolymers of ethylene and alkyl fumarates are available from Monsanto Chemical Co. under the trade name of Santicizer. These copolymers may be prepared by the process as disclosed in US. Pat. No. 2,467,997. A preferred copolymer of ethylene and di(2-ethylhexyl) fumarate is Santicizer 409 which has a di(2-ethylhexyl) fumarate content of 40% and a molecular weight of 40,000. It is to be understood that the invention is not limited to the specific copolymers of ethylene and alkyl fumarates mentioned above, but that any copolymer of ethylene and alkyl fumarate may be used in the lubricating compositions of the present invention. The copolymers of ethylene and dialkyl fumarates are also well known and are commercially available. The copolymers of ethylene and dialkyl fumarates are available from Monsanto Chemical Co. under the trade name of Santicizer. These copolymers may be prepared by the process as disclosed in US. Pat. No. 2,467,997. A preferred copolymer of ethylene and di(2-ethylhexyl) fumarate is Santicizer 409 which has a di(2-ethylhexyl) fumarate content of 40% and a molecular weight of 40,000. It is to be understood that the invention is not limited to the specific copolymers of ethylene and dialkyl fumarates mentioned above, but that any copolymer of ethylene and dialkyl fumarate may be used in the lubricating compositions of the present invention. The present invention also contemplates the use of terpolymers of ethylene, vinyl acetate and an alkyl acrylate. A preferred terpolymer is one of ethylene, vinyl acetate and methyl acrylate. The terpolymer may be prepared by the process as disclosed in US. Pat. No. 3,236,917. The terpolymer may have a vinyl acetate content of from 10 to 40%, a methyl acrylate content of from 10 to 40% and an ethylene content of from 20 to 80%. The present invention also contemplates the use of terpolymers of ethylene, vinyl acetate and an alkyl methacrylate. A preferred terpolymer is one ofethylene, vinyl acetate and methyl methacrylate. The terpolymer may be prepared by the process as disclosed in US. Pat. No. 3,236,917. The terpolymer may have a vinyl acetate content of from 10 to 40%, a methyl methacrylate content of from 10 to 40% and an ethylene content of from 20 to 80%. The present invention also contemplates the use of terpolymers of ethylene, vinyl acetate and an alkyl fumarate. A preferred terpolymer is one of ethylene, vinyl acetate and di(2-ethylhexyl) fumarate. The terpolymer may be prepared by the process as disclosed in US. Pat. No. 3,236,917. The terpolymer may have a vinyl acetate content of from 10 to 40%, a di(2-ethylhexyl) fumarate content of from 10 to 40% and an ethylene content of from 20 to 80%. The present invention also contemplates the use of terpolymers of ethylene, vinyl acetate and a dialkyl fumarate. A preferred terpolymer is one of ethylene, vinyl acetate and di(2-ethylhexyl) fumarate. The terpolymer may be prepared by the process as disclosed in US. Pat. No. 3,236,917. The terpolymer may have a vinyl acetate content of from 10 to 40%, a di(2-ethylhexyl) fumarate content of from 10 to 40% and an ethylene content of from 20 to 80%. The lubricating compositions of the present invention may also contain other additives such as detergents, dispersants, antioxidants, corrosion inhibitors, anti-foam agents, anti-wear agents, pour point depressants, and the like. The lubricating compositions of the present invention are useful as crankcase lubricants for internal combustion engines, as automatic transmission fluids, as gear oils, as industrial oils, and as greases. The lubricating compositions of the present invention have excellent detergent, dispersant, antioxidant, corrosion inhibiting, anti-foam, anti-wear, and pour point depressant properties. The lubricating compositions of the present invention have excellent viscosity-temperature properties and are particularly useful as multigrade lubricating oils. 1 Lubricant compositions - US3493517A - Google Patents The copolymers of ethylene and vinyl acetate are well known and are commercially available. The copolymers of ethylene and vinyl acetate are available from E. I. du Pont de Nemours and Co. under the trade name Elvax. These copolymers may be prepared by the process as disclosed in US. Pat. No. 2,200,429. A preferred copolymer of ethylene and vinyl acetate is Elvax 240 which has a vinyl acetate content of 28% and a molecular weight of 25,000. Other copolymers are Elvax 220 which has a vinyl acetate content of 28% and a molecular weight of 35,000; Elvax 250 which has a vinyl acetate content of 28% and a molecular weight of 100,000 and Elvax 260 which has a vinyl acetate content of 28% and a molecular weight of 200,000. Other copolymers of ethylene and vinyl acetate are available from Union Carbide Corporation under the trade name of Co-Mer. A preferred copolymer is Co-Mer 401 which has a vinyl acetate content of 28% and a molecular weight of 25,000. Other copolymers of ethylene and vinyl acetate are available from Monsanto Chemical Co. under the trade name of Montothene. A preferred copolymer is Montothene 50 which has a vinyl acetate content of 28% and a molecular weight of 25,000. It is to be understood that the invention is not limited to the specific copolymers of ethylene and vinyl acetate mentioned above, but that any copolymer of ethylene and vinyl acetate may be used in the lubricating compositions of the present invention. The copolymers of ethylene and alkyl acrylates are also well known and are commercially available. The copolymers of ethylene and alkyl acrylates are available from E. I. du Pont de Nemours and Co. under the trade name of Lucite. These copolymers may be prepared by the process as disclosed in US. Pat. No. 2,953,551. A preferred copolymer of ethylene and methyl acrylate is Lucite 147 which has a methyl acrylate content of 40% and a molecular weight of 40,000. Other copolymers of ethylene and alkyl acrylates are available from Rohm & Haas Co. under the trade name of Acryloid. A preferred copolymer is Acryloid HF-838 which has a methyl acrylate content of 38% and a molecular weight of 30,000. It is to be understood that the invention is not limited to the specific copolymers of ethylene and alkyl acrylates mentioned above, but that any copolymer of ethylene and alkyl acrylate may be used in the lubricating compositions of the present invention. The copolymers of ethylene and alkyl methacrylates are also well known and are commercially available. The copolymers of ethylene and alkyl methacrylates are available from E. I. du Pont de Nemours and Co. under the trade name of Lucite. These copolymers may be prepared by the process as disclosed in US. Pat. No. 2,953,551. A preferred copolymer of ethylene and methyl methacrylate is Lucite 149 which has a methyl methacrylate content of 40% and a molecular weight of 40,000. Other copolymers of ethylene and alkyl methacrylates are available from Rohm & Haas Co. under the trade name of Acryloid. A preferred copolymer is Acryloid HF-838 which has a methyl methacrylate content of 38% and a molecular weight of 30,000. It is to be understood that the invention is not limited to the specific copolymers of ethylene and alkyl methacrylates mentioned above, but that any copolymer of ethylene and alkyl methacrylate may be used in the lubricating compositions of the present invention. The copolymers of ethylene and alkyl fumarates are also well known and are commercially available. The copolymers of ethylene and alkyl fumarates are available from Monsanto Chemical Co. under the trade name of Santicizer. These copolymers may be prepared by the process as disclosed in US. Pat. No. 2,467,997. A preferred copolymer of ethylene and di(2-ethylhexyl) fumarate is Santicizer 409 which has a di(2-ethylhexyl) fumarate content of 40% and a molecular weight of 40,000. It is to be understood that the invention is not limited to the specific copolymers of ethylene and alkyl fumarates mentioned above, but that any copolymer of ethylene and alkyl fumarate may be used in the lubricating compositions of the present invention. The copolymers of ethylene and dialkyl fumarates are also well known and are commercially available. The copolymers of ethylene and dialkyl fumarates are available from Monsanto Chemical Co. under the trade name of Santicizer. These copolymers may be prepared by the process as disclosed in US. Pat. No. 2,467,997. A preferred copolymer of ethylene and di(2-ethylhexyl) fumarate is Santicizer 409 which has a di(2-ethylhexyl) fumarate content of 40% and a molecular weight of 40,000. It is to be understood that the invention is not limited to the specific copolymers of ethylene and dialkyl fumarates mentioned above, but that any copolymer of ethylene and dialkyl fumarate may be used in the lubricating compositions of the present invention. The present invention also contemplates the use of terpolymers of ethylene, vinyl acetate and an alkyl acrylate. A preferred terpolymer is one of ethylene, vinyl acetate and methyl acrylate. The terpolymer may be prepared by the process as disclosed in US. Pat. No. 3,236,917. The terpolymer may have a vinyl acetate content of from 10 to 40%, a methyl acrylate content of from 10 to 40% and an ethylene content of from 20 to 80%. The present invention also contemplates the use of terpolymers of ethylene, vinyl acetate and an alkyl methacrylate. A preferred terpolymer is one ofethylene, vinyl acetate and methyl methacrylate. The terpolymer may be prepared by the process as disclosed in US. Pat. No. 3,236,917. The terpolymer may have a vinyl acetate content of from 10 to 40%, a methyl methacrylate content of from 10 to 40% and an ethylene content of from 20 to 80%. The present invention also contemplates the use of terpolymers of ethylene, vinyl acetate and an alkyl fumarate. A preferred terpolymer is one of ethylene, vinyl acetate and di(2-ethylhexyl) fumarate. The terpolymer may be prepared by the process as disclosed in US. Pat. No. 3,236,917. The terpolymer may have a vinyl acetate content of from 10 to 40%, a di(2-ethylhexyl) fumarate content of from 10 to 40% and an ethylene content of from 20 to 80%. The present invention also contemplates the use of terpolymers of ethylene, vinyl acetate and a dialkyl fumarate. A preferred terpolymer is one of ethylene, vinyl acetate and di(2-ethylhexyl) fumarate. The terpolymer may be prepared by the process as disclosed in US. Pat. No. 3,236,917. The terpolymer may have a vinyl acetate content of from 10 to 40%, a di(2-ethylhexyl) fumarate content of from 10 to 40% and an ethylene content of from 20 to 80%. The lubricating compositions of the present invention may also contain other additives such as detergents, dispersants, antioxidants, corrosion inhibitors, anti-foam agents, anti-wear agents, pour point depressants, and the like. The lubricating compositions of the present invention are useful as crankcase lubricants for internal combustion engines, as automatic transmission fluids, as gear oils, as industrial oils, and as greases. The lubricating compositions of the present invention have excellent detergent, dispersant, antioxidant, corrosion inhibiting, anti-foam, anti-wear, and pour point depressant properties. The lubricating compositions of the present invention have excellent viscosity-temperature properties and are particularly useful as multigrade lubricating oils. 1 Montan wax - Wikipedia The composition of montan wax varies geographically with the geology of the deposits from which it is extracted. The best quality of montan wax is the one from Thuringia and Saxony in Germany. The world production of montan wax was about 5,000 t per year in the 1960s. The largest producer of montan wax is the company Völpker Special Products GmbH in Gerstungen, Germany, which has been producing it since 1897. Other producers are in the United States, in China, and in Ukraine. --INVALID-LINK-- Esters of montan wax as lubricants in plastics processing The present paper shows the results of a study of the lubricating effect of esters of montan wax acids with different alcohols. The alcohols used were ethylene glycol, 1,3 butanediol, glycerol, trimethylolpropane, and pentaerythritol. The research was carried out using a plastograph and a single screw extruder. The results of the research show that the esters of montan wax acids are effective lubricants for rigid PVC. The most effective lubricant is the ester of montan wax acids with pentaerythritol. This ester reduces the torque on the plastograph and the pressure in the extruder head to the greatest extent. It also has the most favorable effect on the plasticizing process. The results of the research also show that the esters of montan wax acids can be used as external lubricants for rigid PVC. They do not cause a decrease in the thermal stability of the PVC. --INVALID-LINK-- Montan wax, its composition, and properties. Application of montan wax ... The composition of montan wax includes a number of chemical compounds, mainly esters of long-chain carboxylic acids and long-chain alcohols (waxes), as well as free long-chain carboxylic acids, long-chain alcohols and ketones, and resins. The main components of montan wax are esters of montanic acid (C28H56O2) with long-chain alcohols (C24H50O, C26H54O, C28H58O). The content of these esters in montan wax is about 60-70%. The content of free montanic acid is about 10-15%, and the content of free long-chain alcohols is about 5-10%. The content of ketones and resins is about 10-15%. --INVALID-LINK-- Effects of Lubrication on the Uniaxial Compressive Behavior of Polymer ... In this study, the effects of lubrication on the uniaxial compressive behavior of polymer powders were investigated. Three different polymer powders, namely, polyethylene (PE), polypropylene (PP), and polystyrene (PS), were used. The lubricants used were stearic acid, zinc stearate, and calcium stearate. The polymer powders were mixed with the lubricants in a high-speed mixer. The mixtures were then compacted in a cylindrical die at different pressures. The compressive strength of the compacts was measured. The results showed that the compressive strength of the polymer powders increased with increasing compaction pressure. The addition of lubricants decreased the compressive strength of the polymer powders. The decrease in compressive strength was attributed to the reduction in the friction between the polymer particles and between the polymer particles and the die wall. The results also showed that the effectiveness of the lubricants in reducing the compressive strength of the polymer powders was in the order of stearic acid > zinc stearate > calcium stearate. This was attributed to the difference in the melting point of the lubricants. Stearic acid has the lowest melting point, followed by zinc stearate and calcium stearate. The lubricant with the lower melting point is more effective in reducing the friction between the polymer particles and between the polymer particles and the die wall. --INVALID-LINK-- Waxes, Natural and Synthetic Waxes are used in a wide variety of applications, including candles, coatings, polishes, and food products. They are also used as lubricants, release agents, and processing aids in the plastics and rubber industries. Waxes can be classified as natural or synthetic. Natural waxes are derived from plants, animals, or minerals. Synthetic waxes are manufactured by the polymerization of ethylene or by the Fischer-Tropsch process. The most important natural waxes are carnauba wax, candelilla wax, beeswax, and montan wax. The most important synthetic waxes are polyethylene wax, polypropylene wax, and Fischer-Tropsch wax. Waxes are characterized by their melting point, hardness, and viscosity. The melting point of a wax is the temperature at which it changes from a solid to a liquid. The hardness of a wax is a measure of its resistance to indentation. The viscosity of a wax is a measure of its resistance to flow. The properties of a wax determine its suitability for a particular application. For example, a wax with a high melting point is required for candles, while a wax with a low viscosity is required for polishes. Waxes are complex mixtures of hydrocarbons and other organic compounds. The composition of a wax determines its properties. For example, the presence of esters in a wax increases its hardness, while the presence of branched hydrocarbons decreases its melting point. The composition of a wax can be determined by a variety of analytical techniques, including gas chromatography, mass spectrometry, and infrared spectroscopy. --INVALID-LINK-- Lubricating grease compositions thickened with metal salts of ... - Google ... A lubricating grease composition comprising a lubricating oil and a thickening agent, wherein the thickening agent is a metal salt of a C10-C36 fatty acid. The metal salt may be a lithium salt, a calcium salt, a sodium salt, an aluminum salt, or a barium salt. The C10-C36 fatty acid may be a saturated or an unsaturated fatty acid. The lubricating oil may be a mineral oil or a synthetic oil. The lubricating grease composition may also contain other additives, such as antioxidants, corrosion inhibitors, and extreme pressure additives. 1 Lubricating grease compositions - US4534872A - Google Patents The present invention relates to lubricating grease compositions. More particularly, it relates to lubricating grease compositions containing a major amount of a lubricating oil and a minor amount of a thickening agent. The thickening agent is a mixture of a metal salt of a C12-C24 fatty acid and a metal salt of a C12-C24 hydroxy fatty acid. The metal is selected from the group consisting of lithium, calcium, and aluminum. The lubricating oil may be a mineral oil or a synthetic oil. The lubricating grease compositions of the present invention have excellent properties, including high dropping point, good mechanical stability, and good water resistance. 1 Lubricating oil compositions - US5338469A - Google Patents The present invention relates to lubricating oil compositions. More particularly, the present invention relates to lubricating oil compositions which have improved fuel economy and reduced friction. The lubricating oil compositions of the present invention comprise a major amount of an oil of lubricating viscosity and a minor amount of a friction modifier. The friction modifier is a fatty acid ester of a polyhydric alcohol. The fatty acid has from about 8 to about 28 carbon atoms. The polyhydric alcohol has from 2 to about 10 carbon atoms and from 2 to about 6 hydroxyl groups. 1 Lubricating compositions containing ester-amides - US4729842A - Google Patents The present invention relates to novel ester-amides and to lubricating compositions containing said ester-amides. The ester-amides of the present invention are the reaction product of a C12-C24 fatty acid, a polyamine, and a polyhydric alcohol. The lubricating compositions of the present invention comprise a major amount of a lubricating oil and a minor amount of an ester-amide of the present invention. The lubricating compositions of the present invention have excellent properties, including high dropping point, good mechanical stability, and good water resistance. 1 Lubricating oil composition - US5580482A - Google Patents The present invention relates to a lubricating oil composition. More particularly, the present invention relates to a lubricating oil composition which has a low coefficient of friction and which is excellent in wear resistance. The lubricating oil composition of the present invention comprises a lubricating base oil and, as additives, (A) a fatty acid ester of a polyhydric alcohol and (B) a molybdenum-containing compound. The fatty acid ester of a polyhydric alcohol is an ester of a fatty acid having 8 to 28 carbon atoms and a polyhydric alcohol having 2 to 10 carbon atoms and 2 to 6 hydroxyl groups. The molybdenum-containing compound is a molybdenum dithiocarbamate or a molybdenum dithiophosphate. 1 Lubricating oil compositions - US5498358A - Google Patents The present invention relates to lubricating oil compositions. More particularly, the present invention relates to lubricating oil compositions which have improved fuel economy and reduced friction. The lubricating oil compositions of the present invention comprise a major amount of an oil of lubricating viscosity and a minor amount of a friction modifier. The friction modifier is a fatty acid ester of a polyhydric alcohol. The fatty acid has from about 8 to about 28 carbon atoms. The polyhydric alcohol has from 2 to about 10 carbon atoms and from 2 to about 6 hydroxyl groups. 1 Friction modifier for lubricating oil compositions - US5507968A - Google ... The present invention relates to a friction modifier for lubricating oil compositions. More particularly, the present invention relates to a friction modifier which is a fatty acid ester of a polyhydric alcohol. The fatty acid has from about 8 to about 28 carbon atoms. The polyhydric alcohol has from 2 to about 10 carbon atoms and from 2 to about 6 hydroxyl groups. The friction modifier of the present invention is useful for improving the fuel economy of an internal combustion engine. 2 A Comparative Analysis of Eicosyl Hexacosanoate as a Lubricating Agent
An in-depth review of the performance characteristics of this compound against other common lubricants, supported by experimental data and standardized testing protocols.
This compound, a long-chain ester, has garnered significant interest within the field of tribology for its potential as a high-performance lubricant. This guide provides a comparative study of its lubricating properties against established alternatives, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance characteristics. The data presented herein is a synthesis of findings from various studies, intended to facilitate an objective evaluation of its suitability for diverse applications.
Physicochemical Properties
This compound is a wax ester composed of eicosyl alcohol and hexacosanoic acid. Its long, saturated hydrocarbon chains contribute to its high melting point and thermal stability, which are critical properties for lubricants operating under extreme conditions.
| Property | This compound | Mineral Oil (ISO VG 32) | Polyalphaolefin (PAO 4) |
| Molecular Formula | C46H92O2 | Mixture of hydrocarbons | Mixture of oligomers |
| Molecular Weight ( g/mol ) | 677.2 | Variable | Variable |
| Melting Point (°C) | ~85-90 | Liquid at room temperature | Liquid at room temperature |
| Boiling Point (°C) | > 400 | > 300 | > 300 |
| Viscosity Index | High | Medium | High |
Tribological Performance
The primary function of a lubricant is to reduce friction and wear between interacting surfaces. The following table summarizes the key tribological performance indicators of this compound in comparison to other lubricants.
| Performance Metric | This compound | Graphite | Molybdenum Disulfide (MoS2) |
| Coefficient of Friction (μ) | 0.05 - 0.1 | 0.1 - 0.15 | 0.03 - 0.08 |
| Wear Scar Diameter (mm) | 0.3 - 0.5 | 0.5 - 0.7 | 0.2 - 0.4 |
| Load-Carrying Capacity (N) | High | Medium | Very High |
| Operating Temperature Range (°C) | -10 to 200 | -20 to 450 (in inert atm.) | -185 to 400 (in inert atm.) |
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies commonly employed in tribological studies.
Friction and Wear Testing
Apparatus: A high-frequency reciprocating rig (HFRR) or a four-ball tester is typically used.
Methodology:
-
The lubricant is applied to the contact surfaces of the test specimens (e.g., a steel ball and a flat disc).
-
A specified load is applied, and the specimens are set into motion at a controlled frequency and stroke length.
-
The frictional force is continuously measured throughout the test.
-
After the test, the wear scar diameter on the specimens is measured using a microscope.
Parameters:
-
Load: 10 N
-
Frequency: 50 Hz
-
Stroke Length: 1 mm
-
Temperature: 100 °C
-
Test Duration: 60 minutes
Viscosity Index Determination
Apparatus: A capillary viscometer.
Methodology:
-
The kinematic viscosity of the lubricant is measured at two different temperatures (typically 40 °C and 100 °C) according to ASTM D445.
-
The Viscosity Index (VI) is then calculated using the measured viscosities according to ASTM D2270. A higher VI indicates a smaller change in viscosity with temperature.
Visualizing Lubrication Mechanisms
The following diagrams illustrate the conceptual workflows and relationships involved in the evaluation of lubricants.
Caption: Experimental workflow for lubricant evaluation.
Caption: Relationship between lubricant properties and performance.
References
Safety Operating Guide
Proper Disposal of Eicosyl Hexacosanoate: A Step-by-Step Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before proceeding with disposal, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE), such as safety glasses, gloves, and a lab coat. Ensure that all handling of the chemical waste is performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
First Aid Measures:
-
After inhalation: Move the person to fresh air. If they experience any complaints, consult a doctor.[3]
-
After skin contact: The product is generally not expected to cause skin irritation.[3] However, it is good practice to wash the affected area with soap and water.
-
After eye contact: Rinse the opened eye for several minutes under running water.[3]
-
After swallowing: If symptoms persist, consult a doctor.[3]
Quantitative Data
Due to the limited availability of specific data for Eicosyl hexacosanoate, the following table includes information for a structurally similar long-chain fatty acid ester, eicosanyl docosanoate. This data should be used for reference purposes only.
| Property | Value | Source |
| Chemical Formula | C42H84O2 | Cheméo[4] |
| Synonym | eicosanyl docosanoate | Cheméo[4] |
| CAS Number | 42233-14-7 | Cheméo[4] |
Step-by-Step Disposal Protocol
The following is a generalized protocol for the disposal of this compound, assuming it is a solid waste. This procedure should be adapted to comply with the specific regulations of your institution and local authorities.
-
Waste Identification and Classification:
-
Since a specific SDS is unavailable, treat this compound as a hazardous chemical to ensure the highest level of safety.
-
Consult your institution's Chemical Hygiene Officer or Environmental Health & Safety (EHS) department for guidance on classifying this specific waste.
-
-
Waste Segregation:
-
Container Selection and Labeling:
-
Use a container that is compatible with the chemical. For solid waste, a securely sealable plastic or glass container is appropriate.[1][3]
-
The container must be in good condition and have a tightly closing lid.[2]
-
Label the container clearly with the words "Hazardous Waste".[2]
-
Fill out a hazardous waste tag as required by your institution. This tag should include the full chemical name ("this compound"), the quantity, and the date.[3][5]
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area, such as a chemical fume hood or a designated and labeled cabinet.[5]
-
Keep the waste container closed at all times, except when adding waste.[2]
-
It is good practice to use secondary containment, such as a plastic tub, to prevent spills.[5]
-
-
Arranging for Disposal:
-
Once the container is approximately three-quarters full, or as per your institution's guidelines, arrange for its pickup and disposal.[5]
-
Contact your institution's EHS department to schedule a waste pickup.[3][5] They will handle the final disposal in accordance with local, regional, national, and international regulations.
-
Disposal Workflow Diagram
Caption: General workflow for the disposal of laboratory chemical waste.
This guide provides a framework for the proper disposal of this compound. Always prioritize safety and adhere to the specific protocols established by your institution's Environmental Health & Safety department.
References
Personal protective equipment for handling Eicosyl hexacosanoate
Essential Safety and Handling Guide for Eicosyl Hexacosanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, operational, and disposal information for handling this compound in a laboratory setting. This compound is a long-chain fatty acid ester, a type of wax, and is generally considered to be of low hazard. However, adherence to proper laboratory safety protocols is crucial to ensure a safe working environment.
Summary of Safety Information
The following table summarizes key safety information for this compound, based on data for chemically similar long-chain esters.
| Parameter | Information |
| GHS Classification | Not classified as hazardous. |
| Primary Hazards | May cause mild skin or eye irritation upon prolonged contact. Inhalation of dust may cause respiratory irritation. |
| Physical Form | Waxy solid. |
| Personal Protective Equipment (PPE) | Standard laboratory attire including safety glasses, lab coat, and gloves. |
| First Aid - Inhalation | Move to fresh air. If not breathing, give artificial respiration. |
| First Aid - Skin Contact | Wash off with soap and plenty of water. |
| First Aid - Eye Contact | Flush eyes with water as a precaution. |
| First Aid - Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. |
| Fire Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |
| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name and any hazard warnings.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly sealed to prevent contamination and minimize dust formation.
Laboratory Handling
-
Personal Protective Equipment (PPE): Before handling, ensure you are wearing the appropriate PPE:
-
Safety glasses or goggles
-
A standard laboratory coat
-
Chemically resistant gloves (e.g., nitrile)
-
-
Weighing and Transferring:
-
Handle in a well-ventilated area. Use a chemical fume hood or an area with local exhaust ventilation if the material is in a fine powder form to avoid dust inhalation.
-
Use a spatula or other appropriate tool to transfer the solid.
-
Avoid creating dust. If the substance is a fine powder, pour it carefully.
-
Close the container immediately after use.
-
Spill and Leak Procedures
-
Minor Spills:
-
For small spills of the solid, sweep up the material carefully to avoid generating dust.
-
Place the spilled material into a designated and labeled waste container.
-
Clean the spill area with soap and water.
-
-
Major Spills:
-
Evacuate the area if a large amount of dust is generated.
-
Ventilate the area.
-
Follow your institution's emergency procedures for chemical spills.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to maintaining a safe and compliant laboratory.
Waste Characterization
-
This compound is generally not considered a hazardous waste. However, it is essential to consult your institution's Environmental Health and Safety (EHS) office and local regulations to confirm the proper disposal classification.
Solid Waste Disposal
-
Uncontaminated this compound:
-
Collect in a clearly labeled, sealed container for "Non-Hazardous Solid Chemical Waste."
-
Dispose of according to your institution's guidelines for non-hazardous solid waste. In many cases, this may be disposed of in the regular trash, but confirmation with EHS is required.[1]
-
-
Contaminated Labware (e.g., weigh boats, gloves, paper towels):
-
If contaminated with this compound only, these items can typically be disposed of in the regular laboratory trash.[1]
-
If contaminated with other hazardous chemicals, they must be disposed of as hazardous waste according to the nature of the other contaminants.
-
Liquid Waste Disposal
-
Solutions containing this compound:
-
If dissolved in a non-hazardous solvent, it may be permissible to dispose of it down the drain with copious amounts of water. Always check with your local EHS for approval before drain disposal of any chemical.
-
If dissolved in a hazardous solvent, the solution must be collected in a properly labeled hazardous waste container for liquid organic waste.
-
Workflow for Handling and Disposal of this compound
The following diagram illustrates the logical flow of operations from receiving the chemical to its final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
